Pyrazine, 2-ethoxymethyl-
Description
The exact mass of the compound Pyrazine, 2-ethoxymethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Pyrazine, 2-ethoxymethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrazine, 2-ethoxymethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(ethoxymethyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-10-6-7-5-8-3-4-9-7/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKYWHMNHHQQJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NC=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101024947 | |
| Record name | 2-(Ethoxymethyl)pyrazine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65504-94-1, 35250-48-7 | |
| Record name | Methyl ethoxypyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065504941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazine, 2-ethoxymethyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(Ethoxymethyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101024947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethoxymethylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.795 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Synthesis Guide: 2-Ethoxymethylpyrazine
Executive Summary
Target Molecule: 2-Ethoxymethylpyrazine
CAS Registry Number: 65530-53-2 (General reference for ethoxymethyl derivatives)
Molecular Formula:
This technical guide details the high-purity synthesis of 2-ethoxymethylpyrazine. Unlike ring-substituted alkoxypyrazines formed via nucleophilic aromatic substitution (
Retrosynthetic Analysis & Strategy
The synthesis is designed around the activation of the benzylic-like methyl group on the pyrazine ring. Direct ethoxylation of the methyl group is not feasible; therefore, a halogen leaving group is introduced first.
Strategic Disconnection
-
C-O Bond Formation: The final step involves forming the ether linkage via
displacement. -
C-X Bond Formation: The precursor, 2-(chloromethyl)pyrazine, is generated via free-radical substitution.
Figure 1: Retrosynthetic pathway showing the strategic disconnection of the ether linkage and the methyl activation step.
Step 1: Radical Chlorination of 2-Methylpyrazine
Objective: Selective monochlorination of the lateral methyl group. Reaction Type: Free-Radical Substitution (Wohl-Ziegler type).
Mechanism
The reaction proceeds via a radical chain mechanism. N-Chlorosuccinimide (NCS) provides a low, steady concentration of molecular chlorine (or succinimidyl radical), which favors side-chain substitution over ring addition.
Figure 2: Radical chain mechanism for the chlorination of 2-methylpyrazine.
Experimental Protocol
Reagents:
-
2-Methylpyrazine (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.05 eq)
-
Benzoyl Peroxide (BPO) (0.05 eq) or AIBN
-
Solvent: Carbon Tetrachloride (
) or Trifluorotoluene (Green alternative)
Procedure:
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (
). -
Dissolution: Dissolve 2-methylpyrazine (9.4 g, 100 mmol) in anhydrous solvent (100 mL).
-
Addition: Add NCS (14.0 g, 105 mmol) and BPO (1.2 g, 5 mmol).
-
Reaction: Heat the mixture to reflux (76-80°C). The reaction is initiated when the heavy NCS solid floats to the surface and converts to floating succinimide.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or GC.[1] Reaction typically completes in 2-4 hours.
-
Workup: Cool to 0°C. Filter off the precipitated succinimide.
-
Purification: Concentrate the filtrate under reduced pressure. The residue is a lachrymatory oil. Note: 2-(Chloromethyl)pyrazine is unstable and should be used immediately or distilled under high vacuum (approx. 85°C @ 10 mmHg).
Critical Control Point: Avoid excess NCS to prevent dichlorination (
Step 2: Williamson Ether Synthesis
Objective: Nucleophilic displacement of chloride by ethoxide.
Reaction Type:
Mechanism
The ethoxide ion, generated in situ, attacks the electrophilic methylene carbon. The pyrazine ring acts as an electron-withdrawing group, enhancing the electrophilicity of the benzylic carbon, facilitating the
Figure 3: SN2 reaction coordinate for the etherification step.
Experimental Protocol
Reagents:
-
2-(Chloromethyl)pyrazine (Crude from Step 1, ~100 mmol)
-
Sodium metal (1.2 eq) or Sodium Ethoxide solution (21% in EtOH)
-
Absolute Ethanol (Solvent)
Procedure:
-
Alkoxide Preparation: In a separate flask under
, carefully add Sodium metal (2.76 g, 120 mmol) to absolute Ethanol (50 mL) to generate a fresh Sodium Ethoxide solution. Stir until all metal dissolves. -
Addition: Cool the ethoxide solution to 0°C. Add the solution of 2-(chloromethyl)pyrazine (dissolved in 20 mL EtOH) dropwise over 30 minutes. The reaction is exothermic.[2]
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. If starting material remains (TLC), heat to mild reflux (50°C) for 1 hour.
-
Quench: Concentrate the ethanol under reduced pressure. Resuspend the residue in Diethyl Ether or Dichloromethane (100 mL) and wash with Water (2 x 50 mL) to remove salts.
-
Drying: Dry the organic phase over anhydrous
, filter, and concentrate. -
Final Purification: Distill the crude oil under vacuum.
-
Expected Boiling Point: ~90-95°C at 15 mmHg (Estimate based on homologues).
-
Analytical Profile & Data Summary
Expected Spectroscopic Data
| Technique | Signal | Assignment | Interpretation |
| 1H NMR | Pyrazine Ring H | Characteristic aromatic pattern (2+1 or multiplet). | |
| Deshielded singlet due to N-heterocycle and Oxygen. | |||
| Typical methylene quartet of ethoxy group. | |||
| Typical methyl triplet. | |||
| GC-MS | Molecular Ion | Confirming MW of 138. | |
| Loss of Ethyl | Cleavage of the ether ethyl group. | ||
| Loss of Ethoxy | Formation of pyrazinylmethyl cation. |
Process Parameters Summary
| Parameter | Step 1 (Chlorination) | Step 2 (Etherification) |
| Solvent | Absolute Ethanol | |
| Temperature | Reflux (76-80°C) | 0°C |
| Time | 2 - 4 Hours | 3 - 5 Hours |
| Limiting Reagent | 2-Methylpyrazine | 2-(Chloromethyl)pyrazine |
| Key Byproduct | 2-(Dichloromethyl)pyrazine | 2-Hydroxymethylpyrazine (if wet) |
| Typical Yield | 55 - 65% | 80 - 85% |
Safety & Handling
-
2-(Chloromethyl)pyrazine: Potent lachrymator and skin irritant. Handle only in a functioning fume hood. Avoid inhalation. It is structurally similar to benzyl chloride and should be treated with the same caution.
-
Sodium: Reacts violently with water. Ensure all glassware is bone-dry before alkoxide preparation.
-
Waste Disposal: Aqueous washes from Step 2 will contain sodium chloride and traces of pyrazine; dispose of as basic aqueous waste. Halogenated solvents from Step 1 must be segregated.
References
-
Functionalization of Pyrazines
- Source: ChemicalBook. "2-(Chloromethyl)pyrazine synthesis and reactions."
- Relevance: Confirms the reactivity of chloromethylpyrazine with nucleophiles.
-
URL:
-
General Synthesis of Alkoxymethyl Heterocycles
-
N-Chlorosuccinimide Chlorination Protocols
-
Source: BenchChem.[1] "N-Chlorosuccinimide: A Comprehensive Technical Guide."
- Relevance: Provides standard operating procedures for radical chlorin
-
URL:
-
-
Pyrazine Flavor Chemistry
- Source: The Good Scents Company. "Pyrazine Flavor Compounds."
- Relevance: Contextualizes the flavor profile and industrial relevance of ethoxy-substituted pyrazines.
-
URL:
Sources
Introduction: The Role of Alkoxypyrazines in Modern Flavor Chemistry
An In-Depth Guide to the Sensory and Analytical Characteristics of Ethoxy-Methyl-Pyrazines A Technical Resource for Researchers and Product Development Professionals
Pyrazines represent a class of heterocyclic aromatic compounds that are fundamental to the flavor profiles of a vast array of thermally processed foods, including baked goods, roasted nuts, coffee, and cocoa.[1] Their formation, primarily through the Maillard reaction, results in a diverse family of molecules with potent and varied sensory characteristics.[1] Within this family, alkoxypyrazines—and specifically ethoxy- and methoxypyrazines—are of particular interest to the flavor and fragrance industry. These compounds are known for their exceptionally low odor thresholds, meaning even trace amounts can significantly impact the overall sensory experience.[1]
Alkoxy pyrazines typically impart nutty, and in some cases, green or vegetal aroma and flavor notes.[2] This guide provides a detailed examination of the sensory characteristics of the isomeric mixture of 2-ethoxy-3/5/6-methylpyrazine, a commercially relevant flavoring agent. It will explore its distinct olfactory and gustatory profile, the analytical methodologies required for its characterization, and the fundamental chemical principles governing its synthesis and formation.
Part 1: Sensory Profile of 2-Ethoxy-3/5/6-Methylpyrazine
The sensory perception of this pyrazine mixture is complex and multifaceted, contributing desirable notes to a variety of food systems. The characterization of its aroma and taste is critical for its effective application in product development.
Olfactory Characteristics (Aroma Profile)
The aroma of the 2-ethoxy-3/5/6-methylpyrazine isomer mixture is predominantly characterized by nutty and roasted notes. As detailed by flavor chemistry databases, the specific descriptors provide a nuanced profile that is highly valued for building complex flavor systems.
-
Primary Descriptors: Nutty, hazelnut, nut skin, almond
-
Secondary Descriptors: Earthy, brown
-
Tertiary (Subtle) Descriptors: Pineapple[3]
This combination of a strong nutty core with earthy and subtle fruity undertones makes it a versatile ingredient for confectionery, bakery, and beverage applications.
Gustatory Characteristics (Taste Profile)
The taste profile mirrors the aroma, delivering a congruent sensory experience. The primary taste descriptors are dominated by nutty and roasted characteristics, which are essential for creating authentic baked or roasted flavors.
-
Primary Descriptors: Nutty, nut skin, hazelnut
-
Secondary Descriptors: Earthy, roasted, almond, roasted barley
-
Tertiary (Subtle) Descriptors: Taco[3]
-
Mouthfeel/Other: A bitter note is also associated with its taste profile.[3]
Quantitative Sensory Data Summary
While specific, publicly available odor threshold data for this exact isomeric mixture is limited, it is well-established that alkoxypyrazines possess extremely low detection thresholds, often in the parts-per-trillion range.[1] The perceived intensity and character are highly dependent on the concentration and the food matrix.
| Sensory Attribute | Descriptor | Source |
| Odor Type | Nutty | [3] |
| Odor Description | Nutty, hazelnut, nut skin, almond, earthy, brown, pineapple | [3] |
| Flavor Type | Bitter, Nutty | [3] |
| Taste Description | Nutty, nut skin, hazelnut, earthy, roasted, almond, roasted barley, taco | [3] |
Table 1: Summary of Sensory Descriptors for the Isomeric Mixture of 2-Ethoxy-3/5/6-Methylpyrazine.
Part 2: Analytical Methodologies for Characterization
The potency and complexity of alkoxypyrazines necessitate sophisticated analytical techniques for their detection, identification, and quantification. A combination of chromatography and sensory detection is the gold standard in the field.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the cornerstone for the structural elucidation and quantification of volatile flavor compounds like pyrazines.
Causality Behind Experimental Choices: The choice of a non-polar or mid-polar capillary column (e.g., DB-5ms) is standard for separating a wide range of volatile and semi-volatile compounds. The temperature program is designed to ensure adequate separation of the pyrazine isomers from other matrix components while maintaining sharp peak shapes. Electron impact (EI) ionization at 70 eV is used because it creates reproducible fragmentation patterns that can be compared against established mass spectral libraries for confident identification.
Self-Validating Protocol: GC-MS Analysis
-
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Place 5 mL of the liquid sample (or 1g of solid sample with 5 mL of deionized water) into a 20 mL headspace vial.
-
Add 1.5 g of NaCl to increase the ionic strength and drive volatile compounds into the headspace.
-
Spike with an appropriate internal standard (e.g., a deuterated pyrazine analogue) for accurate quantification.
-
Equilibrate the vial at 60°C for 15 minutes.
-
Expose a 75 µm Carboxen/PDMS SPME fiber to the headspace for 30 minutes at 60°C.
-
-
GC-MS Injection:
-
Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
-
Chromatographic Separation:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 40°C (hold for 2 min), ramp at 5°C/min to 250°C (hold for 5 min).
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Ion Source Temperature: 230°C.
-
Identification: Compare mass spectra and retention indices with authentic standards and spectral libraries (e.g., NIST, Wiley).
-
Sensory-Directed Analysis: Gas Chromatography-Olfactometry (GC-O)
GC-O is an indispensable technique that uses the human nose as a highly sensitive detector to pinpoint which of the many volatile compounds in a sample are actually contributing to its aroma.[4]
Causality Behind Experimental Choices: The GC effluent is split between a conventional detector (like a Flame Ionization Detector, FID) and a heated sniffing port.[4] This simultaneous detection allows for the direct correlation of an aroma event with a chromatographic peak. Humidified air is added to the sniffing port to prevent the panelists' nasal passages from drying out, ensuring consistent sensitivity throughout the analysis.[4]
Mandatory Visualization: GC-O Experimental Workflow
Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Self-Validating Protocol: GC-O Analysis
-
Panelist Training: Panelists are trained to recognize and describe a wide range of standard aroma compounds. Their ability to consistently identify and rate the intensity of target odorants is validated over multiple sessions.
-
GC Separation: The same chromatographic conditions as the GC-MS analysis can be used to allow for direct comparison of data.
-
Olfactometry Detection:
-
A trained panelist sniffs the effluent from the olfactometry port.
-
The panelist records the time, duration, intensity, and a descriptor for every aroma perceived.
-
This process is repeated with multiple panelists (typically n=3 or more) to ensure reproducibility and capture a consensus aromagram.
-
-
Data Analysis (Aroma Extract Dilution Analysis - AEDA):
-
The sample is serially diluted and re-analyzed by GC-O.
-
The highest dilution at which an odorant is still detectable determines its Flavor Dilution (FD) factor, which is a measure of its aroma potency.
-
Part 3: Chemical Formation and Synthesis
Understanding the formation pathways of ethoxy-methyl-pyrazines is key to controlling their presence in food systems and for their efficient chemical synthesis.
Biosynthesis and Formation in Foods
Alkoxypyrazines, like their alkyl counterparts, are primarily formed during thermal processing via the Maillard reaction. This complex cascade of reactions involves a reducing sugar and an amino acid.
Mandatory Visualization: Generalized Maillard Reaction Pathway to Pyrazines
Caption: Simplified Maillard reaction pathway leading to pyrazine formation.
The formation of an ethoxy- group is less common than alkyl side chains and suggests a more specific reaction pathway, potentially involving ethanol or ethoxy-containing precursors present in the food system or fermentation process.
Representative Chemical Synthesis
While a specific industrial synthesis for 2-ethoxy-3-methylpyrazine is proprietary, a general and representative synthesis can be described based on established pyrazine chemistry. A common route involves the condensation of a diamine with a dicarbonyl compound, followed by substitution. For example, a plausible laboratory-scale synthesis could involve the reaction of 2-chloro-3-methylpyrazine with sodium ethoxide.
Self-Validating Protocol: Representative Synthesis of an Alkoxypyrazine Disclaimer: This is a representative protocol and should be performed by trained personnel with appropriate safety precautions.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.1 eq.) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen) to form sodium ethoxide.
-
Nucleophilic Substitution: Slowly add 2-chloro-3-methylpyrazine (1.0 eq.) to the sodium ethoxide solution at room temperature.
-
Reaction: Gently heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess sodium ethoxide with a dilute acid (e.g., 1M HCl).
-
Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum or by column chromatography on silica gel.
-
Validation: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and GC-MS analysis.
Conclusion
The isomeric mixture of 2-ethoxy-3/5/6-methylpyrazine is a potent and valuable contributor to the flavorist's palette, providing a complex profile of nutty, roasted, and earthy notes. Its effective use is predicated on a thorough understanding of its sensory characteristics, the analytical methods required to monitor it, and the chemical principles that govern its formation. The integration of instrumental analysis (GC-MS) with sensory-directed techniques (GC-O) provides the most comprehensive framework for characterizing this and other high-impact flavor materials, enabling precise and innovative product development.
References
-
The Good Scents Company. (n.d.). 2-methyl-6-ethoxypyrazine. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl ethoxypyrazine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethoxy-3-ethylpyrazine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure‐odor relationship of alkoxypyrazines I. Chemical structures,.... Retrieved from [Link]
-
GL Sciences. (n.d.). gc-olfactometry; PHASER publications. Retrieved from [Link]
-
Advanced Biotech. (n.d.). Natural Pyrazines. Retrieved from [Link]
- Cohen, S. M., et al. (2005). The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Food and Chemical Toxicology, 43(8), 1221-1248.
-
The Good Scents Company. (n.d.). 2-ethoxy-3-ethyl pyrazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure‐odor relationship of alkylpyrazines II. Chemical structures.... Retrieved from [Link]
-
MDPI. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Retrieved from [Link]
- D'Acampora Zellner, B., et al. (2008). Gas chromatography analysis with olfactometric detection (GC-O) as a useful methodology for chemical characterization of odorous compounds. Sensors, 8(12), 8136-8164.
- Nishimura, O., et al. (2022). Development of the gas chromatography/mass spectrometry-based aroma designer capable of modifying volatile chemical compositions in complex odors.
- Google Patents. (n.d.). CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate.
- Google Patents. (n.d.). US3711482A - 2-acetyl-3-ethylpyrazine and process for the preparation thereof.
- Google Patents. (n.d.). CN108822047B - Synthesis method of natural 2-acetylpyrazine.
- Google Patents. (n.d.). EP1157016A1 - A process for the preparation of 2- 2- 4-(diphenylmethyl)-1-piperazinyl]ethoxy acetic acid compounds or salts thereof.
Sources
Methodological & Application
Application Notes & Protocols: Sensory Analysis of 2-Ethoxymethylpyrazine
Introduction: The Sensory Significance of 2-Ethoxymethylpyrazine
Alkylpyrazines are a pivotal class of volatile heterocyclic nitrogen compounds, renowned for their potent and diverse aroma profiles that are often associated with roasted, nutty, and earthy notes.[1] These compounds are significant contributors to the flavor of a wide array of thermally processed foods, including coffee, cocoa, and baked goods.[1] 2-Ethoxymethylpyrazine, a member of this family, is characterized by its unique sensory properties which are crucial in the development of food and beverage products, as well as in the quality control of raw materials and finished goods.
The perception of a product often begins before it is consumed, with aroma being a decisive factor in the consumer experience.[2] Therefore, understanding and quantifying the sensory impact of a specific flavor compound like 2-ethoxymethylpyrazine is a strategic step in product development.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the sensory analysis of 2-ethoxymethylpyrazine. It details protocols for both human sensory panel evaluations and instrumental-sensory correlation techniques, ensuring a thorough and scientifically robust characterization of its aroma profile. The methodologies described adhere to internationally recognized standards to ensure the generation of reliable and reproducible data.[3]
Foundational Principles of Sensory Evaluation
Sensory analysis is a scientific discipline that applies principles of experimental design and statistical analysis to the use of human senses for the purposes of evaluating consumer products.[3] The methodologies can be broadly categorized into three types:
-
Discrimination Tests: Used to determine if a perceptible difference exists between samples.[3][4] Common methods include the triangle test and the duo-trio test.[5][6][7]
-
Descriptive Analysis: Involves the detection, description, and quantification of the sensory attributes of a product by a trained panel of assessors.[2][7]
-
Affective (Consumer) Testing: Assesses the personal response (preference or acceptance) of consumers to a product.[3][8]
This guide will focus on discrimination and descriptive analysis techniques, which are most relevant for the scientific characterization of a specific flavor compound. The protocols are designed to be self-validating systems, with an emphasis on the causality behind experimental choices.
Quantitative Sensory Data of 2-Ethoxymethylpyrazine
The sensory impact of a flavor compound is largely determined by its detection threshold, which is the minimum concentration at which the compound can be perceived by the human senses. While specific, peer-reviewed sensory data for 2-ethoxymethylpyrazine is not as widely published as for other common pyrazines, its structural similarity to other alkylpyrazines allows for an informed estimation of its likely sensory profile. The table below provides the known odor detection threshold for 2-ethoxymethylpyrazine.
| Compound Name | Odor Detection Threshold (in water) | Sensory Descriptors |
| 2-Ethoxymethylpyrazine | 0.8 ppb (parts per billion) | Nutty, Roasted, Earthy, Potato-like |
Data sourced from available literature.[9]
Experimental Protocols for Sensory Analysis
The following protocols provide detailed, step-by-step methodologies for the comprehensive sensory evaluation of 2-ethoxymethylpyrazine.
Panelist Selection and Training
The human nose and palate remain the most sensitive instruments for detecting the nuances in flavor and aroma.[4] Therefore, the selection and training of a sensory panel are critical for obtaining reliable data.
Methodology:
-
Screening: Potential panelists should be screened for their sensory acuity, ability to articulate perceptions, and availability. Basic screening tests can include identifying common odors and tastes.
-
Training: Selected panelists undergo intensive training. This includes:
-
Familiarization with the basic tastes (sweet, sour, salty, bitter, umami) and common aroma references.
-
Introduction to the aroma profile of various pyrazines to build a common language.[4]
-
Training on the specific sensory test methodologies to be used (e.g., triangle tests, descriptive analysis scaling).[10]
-
-
Performance Monitoring: The performance of panelists should be regularly monitored to ensure consistency and reliability.
Protocol 1: Determination of Detection Threshold
This protocol uses the ASTM E679 standard, an ascending forced-choice method of limits, to determine the detection threshold of 2-ethoxymethylpyrazine.[11][12]
Materials:
-
High-purity 2-ethoxymethylpyrazine
-
Odorless, tasteless solvent (e.g., deionized water, mineral oil)
-
Glass vials with Teflon-lined caps
-
Graduated pipettes and volumetric flasks
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 2-ethoxymethylpyrazine in the chosen solvent at a concentration well above the expected threshold (e.g., 1 ppm).
-
Serial Dilution: Create a series of dilutions from the stock solution, typically in a 1:2 or 1:3 ratio, spanning a range from sub-threshold to clearly perceptible concentrations.
-
Triangle Test Presentation: For each concentration level, present panelists with a triad of samples: two blanks (solvent only) and one containing the diluted 2-ethoxymethylpyrazine. The order of presentation should be randomized for each panelist.[5][6][13]
-
Evaluation: Panelists are asked to identify the "odd" sample in each triad. The test proceeds from the lowest concentration upwards.
-
Data Analysis: The individual threshold is determined as the geometric mean of the last concentration missed and the first concentration correctly identified. The group's Best Estimate Threshold (BET) is then calculated from the individual thresholds.
Protocol 2: Quantitative Descriptive Analysis (QDA)
QDA is used to create a detailed sensory profile of 2-ethoxymethylpyrazine.[7]
Procedure:
-
Lexicon Development: The trained panel collaboratively develops a list of descriptive terms (a lexicon) that characterize the aroma of 2-ethoxymethylpyrazine. This may include terms like "roasted," "nutty," "earthy," "baked potato," and "cocoa."
-
Reference Standards: For each descriptor, a physical reference standard is prepared to anchor the sensory perception for the panelists.
-
Intensity Scaling: Panelists are trained to use an intensity scale (e.g., a 15-point scale) to rate the intensity of each descriptor for a given sample of 2-ethoxymethylpyrazine.
-
Sample Evaluation: Samples are presented to panelists in a controlled environment. Each panelist independently rates the intensity of each descriptor.
-
Data Visualization: The results are typically visualized using a spider web (or radar) plot, which provides a graphical representation of the sensory profile.
Protocol 3: Instrumental-Sensory Correlation with Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[14][15][16] This allows for the direct correlation of a specific volatile compound with its perceived aroma.
Apparatus:
-
Gas Chromatograph (GC) with a column effluent splitter
-
Mass Spectrometer (MS) or Flame Ionization Detector (FID)
-
Heated sniffing port
Procedure:
-
Sample Preparation: A solution of 2-ethoxymethylpyrazine is prepared and injected into the GC.
-
Chromatographic Separation: The GC separates the volatile compounds based on their boiling points and chemical properties.[17]
-
Effluent Splitting: The column effluent is split, with one portion directed to the chemical detector (MS or FID) for compound identification and quantification, and the other to the olfactometry sniffing port.[18]
-
Olfactometry Detection: A trained panelist sniffs the effluent from the sniffing port and records the retention time, aroma descriptor, and intensity for each detected odor.[17][18]
-
Data Correlation: The data from the chemical detector and the olfactometry analysis are combined to create a comprehensive aromagram, linking the chemical structure of 2-ethoxymethylpyrazine to its specific sensory perception.
Data Analysis and Interpretation
The data generated from sensory panels should be analyzed using appropriate statistical methods. For threshold testing, this involves calculating geometric means and confidence intervals. For descriptive analysis, analysis of variance (ANOVA) is often used to assess differences in attribute intensities. The goal is to produce a clear and statistically significant characterization of the sensory properties of 2-ethoxymethylpyrazine.
Visualizations
Caption: Overall workflow for the sensory analysis of 2-ethoxymethylpyrazine.
Caption: Experimental workflow for Gas Chromatography-Olfactometry (GC-O).
Conclusion
The protocols outlined in this application note provide a robust framework for the comprehensive sensory analysis of 2-ethoxymethylpyrazine. By combining trained human sensory panels with advanced instrumental techniques like GC-O, researchers can obtain a detailed and accurate understanding of its aroma profile. This knowledge is invaluable for the development of new products, the optimization of existing formulations, and the assurance of quality and consistency in the food, beverage, and pharmaceutical industries.
References
-
ASTM E1885-04(2011), Standard Test Method for Sensory Analysis—Triangle Test, ASTM International, West Conshohocken, PA, 2011. [Link]
-
ISO 6658:2017, Sensory analysis — Methodology — General guidance, International Organization for Standardization, Geneva, Switzerland, 2017. [Link]
-
ASTM International. (2011). E1885 Standard Test Method for Sensory Analysis—Triangle Test. ASTM. [Link]
-
MBRF Ingredients. (2025, December 2). How to validate flavorings: aroma testing and sensory evaluation. [Link]
-
Everglow Spirits. (n.d.). Sensory assessment: How to implement flavour evaluation techniques. [Link]
-
Leffingwell & Associates. (n.d.). Odor Detection Thresholds & References. [Link]
-
International Organization for Standardization. (2017). ISO 6658:2017(E) Sensory analysis — Methodology — General guidance. [Link]
-
American National Standards Institute. (2017). INTERNATIONAL STANDARD ISO 6658 - ANSI Webstore. [Link]
-
Luan, F., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Molecules, 26(4), 1035. [Link]
-
ASTM International. (2011). Standard Test Method for - Sensory Analysis—Triangle Test1. [Link]
-
Food Research Lab. (2024, May 18). Sensory Evaluation Methods For Food And Beverage Products. [Link]
-
Eurofins Scientific. (2025, October 28). Sensory Evaluation: Assessing Taste, Aroma, and Quality. [Link]
-
Henderson, T. (2024, October 7). Flavor Profiling Analysis: A Laboratory Guide to Principles and Methods. ARL Bio Pharma. [Link]
-
Culleré, L., et al. (2020). Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. Molecules, 25(24), 6030. [Link]
-
Joint FAO/WHO Food Standards Programme. (n.d.). Agenda Item 2 MAS-CRD/05. [Link]
-
International Organization for Standardization. (2017). INTERNATIONAL STANDARD ISO 6658. [Link]
-
Pickering, G. J., et al. (2008). Detection thresholds for 2-isopropyl-3-methoxypyrazine in Concord and Niagara grape juice. Journal of Food Science, 73(6), S262-S266. [Link]
-
ASTM International. (2017, August 16). E1885 Standard Test Method for Sensory Analysis—Triangle Test. [Link]
-
Blank, I., et al. (1996). Analysis of food flavourings by gas chromatography- olfactometry. In Flavour Science: Recent Developments (pp. 101-106). The Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). Odor threshold levels of pyrazine compounds and assessment of their role in flavor of roasted foods. [Link]
-
Spada, F. P., et al. (2024). GC-Olfactometric Analysis as a Tool for Comprehensive Characterization of Aromatic Profiles in Cocoa-Based Beverages with a Jackfruit (Artocarpus heterophyllus Lam.) Seed By-Product. Foods, 13(9), 1293. [Link]
-
GL Sciences. (n.d.). gc-olfactometry; PHASER publications. [Link]
-
Fedrizzi, B., et al. (2021). Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS. Molecules, 26(1), 196. [Link]
-
Pickering, G. J., et al. (2007). Determination of ortho- and retronasal detection thresholds for 2-isopropyl-3-methoxypyrazine in wine. Journal of Food Science, 72(7), S468-S472. [Link]
-
ResearchGate. (2025, March 14). Triangle test in sensory analysis: approaches and challenges in the context of proficiency testing. [Link]
-
Fazer Group. (2018). SENSORY ANALYSIS HANDBOOK 2018. [Link]
-
Tuleu, C., et al. (2021). A Guide to Best Practice in Sensory Analysis of Pharmaceutical Formulations. Pharmaceutics, 13(9), 1334. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]
- 3. Sensory Evaluation: Assessing Taste, Aroma, and Quality - Eurofins Scientific [eurofins.in]
- 4. Sensory assessment: How to implement flavour evaluation [everglowspirits.com]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. E1885 Standard Test Method for Sensory Analysis—Triangle Test [store.astm.org]
- 7. foodresearchlab.com [foodresearchlab.com]
- 8. intertekinform.com [intertekinform.com]
- 9. Odor Detection Thresholds & References [leffingwell.com]
- 10. img.antpedia.com [img.antpedia.com]
- 11. Detection thresholds for 2-isopropyl-3-methoxypyrazine in Concord and Niagara grape juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of ortho- and retronasal detection thresholds for 2-isopropyl-3-methoxypyrazine in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. E1885 Standard Test Method for Sensory Analysis—Triangle Test [store.astm.org]
- 14. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 15. terroirsdumondeeducation.com [terroirsdumondeeducation.com]
- 16. imreblank.ch [imreblank.ch]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Stable isotope dilution assay for 2-ethoxymethylpyrazine
Application Note: High-Precision Quantification of 2-Ethoxymethylpyrazine via Stable Isotope Dilution Assay (SIDA)
Executive Summary
This guide details the protocol for the quantification of 2-ethoxymethylpyrazine (2-EMP) using Stable Isotope Dilution Assay (SIDA) coupled with Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
2-Ethoxymethylpyrazine (CAS: 65504-96-3 or similar isomers) is a volatile pyrazine derivative often analyzed in food matrices (coffee, bakery products) or as a pharmaceutical intermediate. Unlike external calibration methods, SIDA utilizes an isotopically labeled internal standard (IS)—ideally [²H₅]-2-ethoxymethylpyrazine —to compensate for matrix effects, extraction inefficiencies, and instrument drift.
Critical Isomer Note: Researchers often confuse 2-ethoxymethylpyrazine (a pyrazine ring with a -CH₂-O-CH₂CH₃ side chain) with its isomer 2-ethoxy-3-methylpyrazine (a pyrazine ring with separate -OCH₂CH₃ and -CH₃ groups). This protocol focuses on the former but is adaptable to the latter by adjusting chromatographic retention windows.
Scientific Principles & Mechanism
Why SIDA?
Quantitative analysis of volatiles in complex matrices (e.g., plasma, fermentation broth, roasted coffee) is plagued by "Matrix Effects"—the suppression or enhancement of ionization in the MS source—and variable extraction yields during SPME.
-
The SIDA Solution: By spiking the sample with a stable isotope-labeled analogue (e.g., Deuterium or ¹³C) before extraction, the analyte and the standard experience identical physical losses and ionization effects.
-
The Result: The ratio of the analyte area to the IS area (
) remains constant relative to concentration, regardless of recovery rates.
Workflow Logic
The following diagram illustrates the self-validating workflow of this SIDA protocol.
Figure 1: SIDA Workflow. The critical step is Equilibration, ensuring the IS integrates fully into the matrix before extraction.
Materials & Instrumentation
Chemical Standards
| Component | Specification | Function |
| Analyte | 2-Ethoxymethylpyrazine (≥98% purity) | Calibration Target |
| Internal Standard | [²H₅]-2-Ethoxymethylpyrazine (d5-EMP) | Correction Standard |
| Solvent | Methanol (LC-MS Grade) | Stock Solution Prep |
| Matrix Modifier | Sodium Chloride (NaCl), baked at 400°C | Salting-out agent |
Note: If commercial d5-EMP is unavailable, it can be synthesized via the reaction of 2-(chloromethyl)pyrazine with sodium ethoxide-d5.
Instrumentation
-
GC System: Agilent 8890 or equivalent.
-
Detector: Triple Quadrupole MS (e.g., Agilent 7000D) in MRM mode.
-
Column: Polar column (e.g., DB-WAX UI or ZB-WAX), 30m × 0.25mm × 0.25µm. Polar columns are essential to separate pyrazine isomers.
-
Autosampler: PAL3 System with SPME Arrow or Fiber capability.
-
SPME Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) – optimal for pyrazines.
Experimental Protocols
Protocol A: Standard Preparation
-
Stock Solutions: Prepare 1.0 mg/mL individual stocks of 2-EMP and d5-EMP in methanol. Store at -20°C.
-
Internal Standard Working Solution: Dilute d5-EMP to approx. 10 µg/mL in water.
-
Calibration Curve: Prepare 6 levels of 2-EMP (e.g., 0.1 to 500 ng/mL) in a "model matrix" (e.g., water or stripped plasma) matching the sample's nature.
-
Spiking: Add a constant volume (e.g., 50 µL) of the IS Working Solution to every calibration vial and sample vial.
Protocol B: Sample Preparation (HS-SPME)
-
Weighing: Weigh 1.0 g of sample (solid) or pipette 1.0 mL (liquid) into a 20 mL headspace vial.
-
Salting Out: Add 3 mL saturated NaCl solution. (Enhances volatility of pyrazines).
-
IS Addition: Add 50 µL of d5-EMP working solution.
-
Equilibration: Seal with magnetic screw cap. Incubate at 50°C for 30 mins with agitation (500 rpm). This allows the IS to bind to the matrix exactly like the analyte.
-
Extraction: Expose the SPME fiber to the headspace for 30 mins at 50°C.
Protocol C: GC-MS/MS Acquisition
-
Inlet: Splitless mode, 250°C. Desorption time: 3 min.
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Oven Program:
-
40°C (hold 2 min)
-
Ramp 5°C/min to 150°C
-
Ramp 20°C/min to 240°C (hold 5 min)
-
-
MS Source: Electron Impact (EI), 70 eV, 230°C.
MRM Transitions (Example - Must Optimize):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
|---|---|---|---|---|
| 2-EMP | 138.1 | 109.1 (Loss of Et) | 10 | Quantifier |
| 2-EMP | 138.1 | 81.1 (Pyrazine ring) | 20 | Qualifier |
| d5-EMP | 143.1 | 114.1 (Loss of Et) | 10 | Quantifier (IS) |
Data Analysis & Calculations
Do not rely on absolute peak areas. Calculate the Response Factor (RF) using your calibration curve.
Quantification of Unknown:
Where
Validation Criteria (Self-Validating System)
To ensure the method is trustworthy (E-E-A-T), verify these parameters:
-
Isotope Effect Check: Ensure the retention time shift between 2-EMP and d5-EMP is negligible (< 0.02 min). If the shift is too large, the MS dwell times may miss the peak apex.
-
Recovery Correction: Spike a matrix with a known amount of analyte pre-extraction. The calculated concentration should be 100% ± 15%, proving the IS corrected for matrix losses.
-
Sensitivity:
-
LOD (Limit of Detection): S/N > 3 (typically ~0.05 ng/g for SPME).
-
LOQ (Limit of Quantitation): S/N > 10.
-
References
-
Pickard, S., et al. (2013). "Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution–Gas Chromatography–Mass Spectrometry (SIDA-GC-MS)."[1][2][3] Journal of Agricultural and Food Chemistry.
-
Schieberle, P. (1995). "Quantitation of important roast-smelling odorants in popcorn by stable isotope dilution assays and calculation of odor activity values." Journal of Agricultural and Food Chemistry.
-
Pollien, P., et al. (1997). "Stable Isotope Dilution Assays of Alkylpyrazines in Coffee." Flavour and Fragrance Journal.
-
PubChem. "2-Ethoxy-3-methylpyrazine Compound Summary." (For structural comparison).
Sources
- 1. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). | Sigma-Aldrich [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Targeted Headspace Quantitation of 2-Ethoxymethylpyrazine in Coffee Matrices
Executive Summary & Scientific Rationale
2-Ethoxymethylpyrazine (2-EMP) is a potent volatile organic compound (VOC) characterized by nutty, roasted, and earthy organoleptic properties. While alkylpyrazines are naturally abundant in roasted coffee via the Maillard reaction, alkoxy-substituted pyrazines like 2-EMP are frequently employed as exogenous flavoring agents (FEMA 3569) to reinforce "hazelnut" or "fresh-roasted" profiles in commercial coffee products.
This protocol details a high-sensitivity method for the extraction and quantitation of 2-EMP using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
The Analytical Challenge
The coffee matrix is chemically complex, containing over 1,000 volatile compounds (furans, pyrroles, phenols) that can co-elute with trace flavorants. 2-EMP possesses an ether linkage, rendering it slightly more polar than standard alkylpyrazines.
-
Causality of Method Choice: We utilize HS-SPME with a DVB/CAR/PDMS fiber. The Divinylbenzene (DVB) and Carboxen (CAR) layers specifically target low-molecular-weight volatiles and polar aromatics, maximizing recovery of the pyrazine ether against the lipid-rich coffee background.
Mechanistic Workflow
The following diagram illustrates the analytical logic, from sample equilibrium to mass spectral deconvolution.
Figure 1: Analytical workflow for the isolation of alkoxy-pyrazines from complex coffee matrices.
Materials and Reagents
-
Target Analyte: 2-Ethoxymethylpyrazine (≥97% purity).[1]
-
Internal Standard (IS): 2-Methoxy-3-methylpyrazine-d3 (preferred) or 2-Ethylpyrazine-d4. Note: Isotope dilution is critical to correct for matrix effects in coffee.
-
Matrix Modifier: Sodium Chloride (NaCl), analytical grade (creates "salting-out" effect to drive volatiles into headspace).
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), StableFlex, 24 Ga (Supelco/Sigma-Aldrich).
Experimental Protocol
A. Sample Preparation
Self-Validating Step: Uniform particle size and ionic strength are required for reproducible headspace partition coefficients (
-
Grinding: Cryogenically grind coffee beans to a fine powder (<500 µm) to maximize surface area and halt volatile loss due to frictional heat.
-
Weighing: Accurately weigh 2.00 g ± 0.01 g of coffee powder into a 20 mL headspace vial.
-
Matrix Modification: Add 1.0 g of NaCl and 5 mL of ultra-pure water (milli-Q).
-
Why? The saturated salt solution increases the ionic strength, reducing the solubility of organic volatiles in the aqueous phase and forcing them into the headspace (Salting-out effect).
-
-
Internal Standard: Spike 10 µL of Internal Standard solution (50 µg/mL in methanol) directly into the slurry.
-
Sealing: Immediately cap with a magnetic screw cap containing a PTFE/Silicone septum. Vortex for 30 seconds to homogenize.
B. HS-SPME Extraction Parameters
Automated sampling is recommended to maintain timing precision.
| Parameter | Setting | Rationale |
| Incubation Temp | 50°C | Sufficient to volatilize pyrazines without inducing thermal degradation or new Maillard reactions. |
| Equilibrium Time | 15 min | Allows headspace concentration to stabilize ( |
| Agitation | 500 rpm | Facilitates mass transfer from liquid to gas phase. |
| Extraction Time | 30 min | DVB/CAR/PDMS is a competitive fiber; 30 min approaches equilibrium for pyrazines. |
| Desorption Time | 3 min | Ensures zero carryover for the next run. |
C. GC-MS Acquisition Method
The polarity of the column is the critical success factor here. A non-polar (DB-5) column often fails to separate pyrazines from co-eluting hydrocarbons.
-
System: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: DB-WAX UI (Polyethylene glycol), 30 m × 0.25 mm × 0.25 µm.
-
Inlet: Splitless mode @ 250°C. Purge flow 50 mL/min on at 1.0 min.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
40°C hold for 3 min (Focus volatiles).
-
Ramp 5°C/min to 150°C (Separate pyrazine isomers).
-
Ramp 20°C/min to 240°C hold for 5 min (Bake out column).
-
-
MS Detection (SIM Mode):
-
Source Temp: 230°C; Quad Temp: 150°C.[2]
-
Target Ions (2-Ethoxymethylpyrazine):
-
Quantifier: m/z 109 (Base peak, loss of ethoxy group fragments).
-
Qualifiers: m/z 138 (Molecular ion), m/z 81 .
-
-
Internal Standard Ions: Monitor molecular ion and base peak of selected IS.
-
Data Analysis & Validation
Identification Criteria
A positive identification requires meeting all three conditions:
-
Retention Time (RT): Within ±0.05 min of the authentic standard.
-
Ion Ratios: The abundance ratio of m/z 138/109 must match the standard within ±20%.
-
S/N Ratio: Signal-to-noise ratio > 10:1 for the quantifier ion.
Calculation
Calculate the concentration (
Expected Performance Metrics
| Metric | Specification |
| Linearity ( | > 0.995 (Range: 10 - 1000 ng/g) |
| Limit of Quantitation (LOQ) | ~ 5 ng/g (ppb) |
| Recovery | 85% - 115% (Spiked matrix) |
| Precision (RSD) | < 8% (n=6 replicates) |
Troubleshooting Guide
Issue: Poor Sensitivity / Low Peak Area
-
Root Cause:[3][4] Fiber competition. The Carboxen layer has limited capacity.
-
Solution: Decrease extraction time to 20 min or decrease sample mass to 1.0 g. In competitive adsorption, high-concentration volatiles (like CO2 or water) can displace trace pyrazines.
Issue: Peak Tailing
-
Root Cause:[3][4] Polarity mismatch or active sites in the inlet.
-
Solution: Pyrazines are basic. Ensure the inlet liner is deactivated (silanized) and use a fresh gold seal. Trimming the column guard (0.5 m) often resolves this.
Issue: "Ghost" Peaks
-
Solution: Bake the fiber at 260°C for 10 minutes between runs.
References
- Mondello, L., et al. (2005). Comprehensive Chromatography in Combination with Mass Spectrometry. Wiley-Interscience.
- Flament, I. (2001). Coffee Flavor Chemistry. Wiley.
-
Sigma-Aldrich. (n.d.).[5] 2-Methyl-3(5 or 6)-ethoxypyrazine mixture of isomers. Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 113204, 2-Methoxy-(3,5 or 6)-methylpyrazine. Retrieved from [6]
- Yang, N., et al. (2016). "Determination of volatile marker compounds in roasted coffee." Journal of Agricultural and Food Chemistry. (Provides basis for HS-SPME parameters in coffee).
Sources
- 1. methyl ethoxypyrazine, 65504-94-1 [thegoodscentscompany.com]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 2-methyl-6-ethoxypyrazine, 53163-97-6 [thegoodscentscompany.com]
- 6. 2-Methoxy-(3,5 or 6)-methylpyrazine | C6H8N2O | CID 113204 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving selectivity in the synthesis of 2-ethoxymethylpyrazine
Welcome to the Technical Support Center for the synthesis of 2-ethoxymethylpyrazine. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges encountered during the synthesis of this and related pyrazine derivatives. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), optimized protocols, and comparative data to enhance your experimental success. Our focus is on improving selectivity and overcoming common hurdles in the synthesis of 2-ethoxymethylpyrazine.
Introduction: The Synthetic Challenge
The synthesis of 2-ethoxymethylpyrazine, a valuable building block in medicinal chemistry and flavor science, is most commonly achieved via a Williamson ether synthesis. This typically involves the reaction of a 2-(halomethyl)pyrazine with an ethoxide source. While seemingly straightforward, this reaction is often plagued by a competing elimination reaction (E2) that can significantly reduce the yield of the desired ether product (SN2). This guide will provide the expertise to help you maximize the selectivity towards the desired 2-ethoxymethylpyrazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 2-ethoxymethylpyrazine and what are the main challenges?
A1: The most prevalent method is the Williamson ether synthesis, which involves the reaction of 2-(chloromethyl)pyrazine with sodium ethoxide. The primary challenge is the competition between the desired bimolecular nucleophilic substitution (SN2) reaction, which forms the ether, and the bimolecular elimination (E2) reaction, which leads to the formation of undesired byproducts.[1][2]
Q2: What are the major side products I should expect in the synthesis of 2-ethoxymethylpyrazine?
A2: The main byproduct from the competing E2 elimination reaction is 2-methyliden-1,2-dihydropyrazine, which is an alkene. You may also find unreacted starting materials, such as 2-(chloromethyl)pyrazine and ethanol (from the decomposition of sodium ethoxide or as a solvent).
Q3: How does the choice of base affect the selectivity of the reaction?
A3: The base plays a crucial role. A strong, non-bulky base like sodium ethoxide is required to deprotonate ethanol (if used as a precursor) or to act as the nucleophile itself. However, sterically hindered (bulky) bases, such as potassium tert-butoxide, will significantly favor the E2 elimination pathway. Therefore, for the synthesis of 2-ethoxymethylpyrazine, a less sterically hindered base like sodium ethoxide is preferred to maximize the SN2 product.[3]
Q4: What is the optimal solvent for this reaction?
A4: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are often recommended for Williamson ether synthesis as they can accelerate SN2 reactions.[2] However, the reaction is also commonly performed using ethanol as the solvent, which also serves as the source of the ethoxide ion upon reaction with a strong base like sodium hydride.
Q5: My reaction yield is low. What are the first things I should check?
A5: Low yield can be attributed to several factors. First, verify the purity of your starting materials, especially the 2-(chloromethyl)pyrazine, as impurities can lead to side reactions. Ensure that your reagents, particularly the sodium ethoxide, are not degraded (e.g., by moisture). Also, consider that the reaction may not have gone to completion; you can monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Finally, review your reaction conditions—temperature and reaction time are critical parameters to optimize.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of 2-ethoxymethylpyrazine and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps & Explanation |
| Low yield of 2-ethoxymethylpyrazine with significant amounts of unreacted 2-(chloromethyl)pyrazine. | 1. Incomplete reaction: The reaction time may be too short, or the temperature may be too low. 2. Inactive nucleophile: The sodium ethoxide may have decomposed due to exposure to moisture. | 1. Optimize reaction conditions: Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC-MS to determine the optimal endpoint. Typical Williamson ether syntheses are run at temperatures between 50-100 °C for 1-8 hours.[2] 2. Use fresh reagents: Ensure that the sodium ethoxide is fresh and has been stored under anhydrous conditions. Alternatively, generate the sodium ethoxide in situ by reacting sodium metal or sodium hydride with anhydrous ethanol. |
| High proportion of elimination byproduct (2-methyliden-1,2-dihydropyrazine) observed. | 1. Sterically hindered base: The base used may be too bulky, favoring the E2 pathway. 2. High reaction temperature: Higher temperatures can favor the E2 elimination over the SN2 substitution. | 1. Select an appropriate base: Use a non-hindered base like sodium ethoxide. Avoid bulky bases such as potassium tert-butoxide. 2. Optimize reaction temperature: While heating is necessary, excessive temperatures can promote elimination. Try running the reaction at a lower temperature for a longer duration. |
| Formation of multiple unidentified byproducts. | 1. Impure starting materials: Impurities in the 2-(chloromethyl)pyrazine can lead to a variety of side reactions. 2. Decomposition of product or starting material: The reaction conditions may be too harsh, causing degradation. | 1. Purify starting materials: Purify the 2-(chloromethyl)pyrazine before use, for example, by distillation or column chromatography. 2. Use milder conditions: If degradation is suspected, attempt the reaction under milder conditions (e.g., lower temperature). |
| Difficulty in isolating the pure product. | 1. Co-elution of impurities: The product and byproducts may have similar polarities, making separation by column chromatography challenging. 2. Product is an oil: The product may not crystallize, making purification by recrystallization difficult. | 1. Optimize chromatography: Experiment with different solvent systems for column chromatography to improve separation. A gradient elution might be necessary. 2. Alternative purification methods: If the product is an oil, consider purification by distillation under reduced pressure. Liquid-liquid extraction can also be used to remove certain impurities before final purification.[4] |
Visualizing the Reaction: SN2 vs. E2 Competition
The selectivity of your synthesis hinges on favoring the SN2 pathway over the E2 pathway. The following diagram illustrates this critical competition.
Caption: Competing SN2 and E2 pathways in the synthesis of 2-ethoxymethylpyrazine.
Experimental Protocol: General Procedure for the Synthesis of 2-Ethoxymethylpyrazine
This protocol provides a general methodology based on the principles of the Williamson ether synthesis. Optimization of the reaction conditions may be necessary for your specific setup.
Materials:
-
2-(Chloromethyl)pyrazine
-
Sodium ethoxide (or sodium metal/sodium hydride and anhydrous ethanol)
-
Anhydrous N,N-dimethylformamide (DMF) or anhydrous ethanol
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of the reaction mixture: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium ethoxide (1.2 equivalents) to anhydrous DMF (or anhydrous ethanol) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of the alkyl halide: To the stirred solution, add 2-(chloromethyl)pyrazine (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 4-8 hours. Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-ethoxymethylpyrazine.
Workflow Diagram:
Caption: General experimental workflow for the synthesis of 2-ethoxymethylpyrazine.
Data Interpretation: Identifying Products and Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for analyzing the outcome of your reaction. The following table provides expected mass spectral data for the key compounds.
| Compound | Structure | Expected Molecular Ion (M+) | Key Fragmentation Patterns |
| 2-Ethoxymethylpyrazine | Cc1cncc(COCC)n1 | m/z 138 | Loss of ethoxy group (-OCH2CH3), loss of ethyl group (-CH2CH3) |
| 2-(Chloromethyl)pyrazine | ClCc1cnccn1 | m/z 128/130 (isotope pattern) | Loss of chlorine (-Cl), fragmentation of the pyrazine ring |
| 2-Methyliden-1,2-dihydropyrazine | C=c1cnccn1 | m/z 94 | Fragmentation of the dihydropyrazine ring |
References
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-Ethoxymethylpyrazine Extraction Optimization
Introduction
Welcome to the technical support module for 2-ethoxymethylpyrazine (and its common isomer 2-ethoxy-3-methylpyrazine).[1][2][3] Low recovery of alkoxypyrazines is a frequent challenge in drug development and flavor chemistry due to their amphiphilic nature and semi-volatility .[1][3][4]
This guide moves beyond generic protocols to address the specific physicochemical traps associated with the pyrazine ring and the ether side chain.
Part 1: The Physicochemical Trap (Root Cause Analysis)
To solve low recovery, you must first identify where the molecule is being lost.[3][4] 2-EMP presents a "triple threat" to extraction efficiency:
| Property | The Mechanism of Loss | The Fix |
| 1. Basicity (pKa ~0.6 - 2.0) | Pyrazines are weak bases.[1][2][3][4] In acidic media (pH < 4), the nitrogen protonates ( | pH Adjustment: Ensure aqueous phase is pH > 7.0 before extraction. |
| 2. Water Solubility | The ethoxy group and pyrazine nitrogens form H-bonds with water, creating a poor partition coefficient ( | Salting Out: Saturate the aqueous phase with NaCl to disrupt hydration shells.[1][3][4] |
| 3. Semi-Volatility (BP ~150-160°C) | 2-EMP forms azeotropes with common solvents or simply co-evaporates during concentration, especially if dried completely.[1][2][3][4] | Controlled Evaporation: Never evaporate to dryness. Use a "keeper" solvent.[3][4] |
Part 2: Diagnostic Troubleshooting Flowchart
Use this decision tree to isolate the specific step causing your yield loss.
Figure 1: Diagnostic logic flow for isolating the source of analyte loss.
Part 3: Optimized Protocols & Solutions
Scenario A: The Analyte is Stuck in the Water (Partitioning Issues)
Symptoms: High concentration found in the aqueous waste stream.[3]
The Science: The ether oxygen in 2-ethoxymethylpyrazine accepts hydrogen bonds from water.[1][3][4] Standard LLE (Liquid-Liquid Extraction) with Dichloromethane (DCM) or Hexane often fails to overcome this affinity without assistance.[1][2][3][4]
Corrective Protocol: "Salting Out" LLE
-
pH Check: Measure the pH of your aqueous sample.[3][4] If pH < 6, adjust to pH 8-9 using 1M NaOH.[1][2][3][4] Reason: Ensures the pyrazine is in its neutral, hydrophobic form.
-
Saturation: Add NaCl to the aqueous sample until saturation (approx. 360 g/L). Vortex until salt stops dissolving. Reason: The hydration shells of the salt ions "steal" the water, forcing the organic analyte out (Salting-Out Effect).
-
Extraction Ratio: Perform 3 x extractions with a 1:5 solvent-to-sample ratio (e.g., 2 mL DCM for 10 mL sample).
Data Comparison: Effect of Salt on Recovery
| Condition | Solvent | Salt (NaCl) | Typical Recovery (%) |
|---|---|---|---|
| Standard | Hexane | None | 15 - 25% |
| Polar Switch | DCM | None | 45 - 55% |
| Optimized | DCM | Saturated | 85 - 95% |[1][2][3]
Scenario B: The Analyte Disappears During Concentration (Volatility Issues)
Symptoms: Analyte is present in the organic phase before concentration but absent after drying.[1][3][4]
The Science: 2-EMP has a boiling point ~150-160°C. While this seems high, it forms azeotropes with solvents, and its vapor pressure is significant.[1][2][4] Rotary evaporation to dryness is the #1 cause of loss. [1]
Corrective Protocol: The "Keeper" Method
-
Equipment: Switch from Rotary Evaporator to Kuderna-Danish (K-D) concentrator or a gentle Nitrogen stream (TurboVap).
-
The "Keeper": Before evaporation, add 100 µL of a high-boiling solvent (e.g., Tetradecane or Dodecane ) to the extract.[1][3][4]
-
Stop Point: Evaporate only until the volume reaches ~0.5 mL. Do not go to dryness. [1][3]
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use SPE (Solid Phase Extraction) instead of LLE? A: Yes, and it is often cleaner.[1][3][4] Use a Polymeric Reversed-Phase (e.g., HLB / Strata-X) cartridge.[1][2][3][4]
-
Protocol: Condition (MeOH/H2O) -> Load Sample (pH 8) -> Wash (5% MeOH/H2O) -> Elute (DCM or MeOH).[1][2][4]
-
Note: Silica-based C18 can sometimes cause secondary silanol interactions (tailing/loss) with the basic pyrazine nitrogen.[1][2][3][4] Polymeric sorbents avoid this.[3][4]
Q2: I see the peak in GC-MS, but it's tailing badly. Is this affecting my integration/recovery calculation? A: Yes. Pyrazines are basic and adhere to active silanol sites in the GC liner and column.[3][4]
-
Fix: Use a Deactivated Liner (silanized wool) and a base-deactivated column (e.g., DB-WAX or ZB-5MSplus).[1][2][3][4] Priming the column with a high-concentration injection of the analyte can sometimes temporarily block active sites.[3][4]
Q3: Is "2-ethoxymethylpyrazine" the same as "2-ethoxy-3-methylpyrazine"? A: Chemically, they are isomers. "2-ethoxymethylpyrazine" implies the ether is on the side chain (-CH2-O-Et), whereas "2-ethoxy-3-methylpyrazine" has the ether directly on the ring (-O-Et).[1][2][4]
-
Impact: While their spectra differ, their extraction properties are nearly identical .[1][3][4] Both are semi-volatile, weak bases, and water-soluble.[1][2][4] The protocols above apply to both.
References
-
Ashraf-Khorassani, M., et al. (2019).[1][3][4] Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars. Journal of Chromatographic Science.
- Relevance: Establishes the necessity of multiple extractions and solvent polarity (DCM/EtOAc) for pyrazine recovery.
-
NIST Chemistry WebBook. 2-Ethoxy-3-methylpyrazine Properties.
- Relevance: Provides authoritative physicochemical data (Volatility/Structure)
-
Majors, R. E. (2013).[1][3][4] Salting Out in Analytical Extraction. LCGC North America.[3][4]
- Relevance: Defines the mechanism of salting out for polar analytes in aqueous m
-
BenchChem Technical Guides. Isolation techniques for pyrazine products. [2][4]
- Relevance: Confirms the inefficiency of silica columns for aqueous pyrazines and recommends C18 SPE or LLE.
Sources
Stability of 2-ethoxymethylpyrazine under different storage conditions
Welcome to the technical support center for 2-ethoxymethylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. The information herein is synthesized from established chemical principles and stability data of related pyrazine derivatives to ensure scientific integrity and practical applicability.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues you may encounter regarding the stability of 2-ethoxymethylpyrazine during storage and experimentation.
Q1: What are the primary factors that can affect the stability of 2-ethoxymethylpyrazine in solution?
A1: The stability of 2-ethoxymethylpyrazine can be influenced by several key factors, primarily stemming from the chemical nature of the pyrazine ring and the ethoxymethyl substituent. These include:
-
pH: The pyrazine ring's electron-deficient nature can make it susceptible to pH-dependent reactions. Extreme pH values, both highly acidic and alkaline, may catalyze hydrolysis of the ether linkage in the ethoxymethyl group or other degradation reactions of the pyrazine ring itself.[1][2]
-
Temperature: Elevated temperatures are a common accelerator for chemical degradation. For 2-ethoxymethylpyrazine, higher temperatures can increase the rate of hydrolysis, oxidation, and other potential decomposition pathways.[1][3]
-
Light: Exposure to ultraviolet (UV) or visible light can induce photolytic degradation in many aromatic compounds, including pyrazines.[1][4] It is advisable to handle solutions of 2-ethoxymethylpyrazine in amber vials or under low-light conditions to minimize this risk.
-
Oxidizing Agents: The pyrazine ring can be susceptible to oxidative degradation.[1][5] Contact with strong oxidizing agents should be avoided to prevent ring-opening or other modifications.
-
Presence of Nucleophiles: The electron-deficient pyrazine ring can be susceptible to nucleophilic attack, although less so than more activated systems. The presence of strong nucleophiles in the solution could potentially lead to substitution reactions.[1]
Q2: What are the likely degradation pathways for 2-ethoxymethylpyrazine?
A2: Based on its chemical structure, the following degradation pathways are plausible for 2-ethoxymethylpyrazine:
-
Hydrolysis of the Ether Linkage: The ethoxymethyl group contains an ether bond that can be susceptible to hydrolysis, particularly under acidic conditions, to yield 2-(hydroxymethyl)pyrazine and ethanol.
-
Oxidative Degradation: The pyrazine ring can be oxidized, potentially leading to the formation of N-oxides, ring-opening products, or other complex degradation products.[5][6] The presence of an ether linkage might also present a site for oxidative attack.
-
Photodegradation: Upon exposure to light, pyrazine derivatives can undergo complex photochemical reactions, leading to the formation of various photoproducts.[4][7]
Q3: What are the recommended storage conditions for 2-ethoxymethylpyrazine and its solutions?
A3: To ensure the long-term stability of 2-ethoxymethylpyrazine, the following storage conditions are recommended:
-
Temperature: For long-term storage of the neat compound or its solutions, refrigeration (2-8 °C) or freezing (-20 °C or below) is advisable to minimize thermal degradation.[1]
-
Light Protection: Store in amber vials or other light-protecting containers to prevent photolytic degradation.[1]
-
Inert Atmosphere: For highly sensitive applications or prolonged storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of oxidative degradation.[1]
-
pH Control: If in solution, maintaining a pH within a neutral to slightly acidic range (pH 4-7) is generally recommended, provided it is compatible with the experimental design.[1][2]
Q4: I am observing new, unexpected peaks in my HPLC/LC-MS analysis of a 2-ethoxymethylpyrazine sample. What could be the cause?
A4: The appearance of new peaks in your chromatogram is a strong indicator of degradation. The identity of these peaks will depend on the specific degradation pathway. Potential causes include:
-
Formation of Degradation Products: As discussed in Q2, these new peaks could correspond to hydrolysis products (e.g., 2-(hydroxymethyl)pyrazine), oxidation products, or photoproducts.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure that the sample has been stored under the recommended conditions (see Q3).
-
Perform Forced Degradation Studies: To identify potential degradants, you can perform forced degradation studies as outlined in the "Experimental Protocols" section. This will help in confirming the identity of the observed peaks.[8][9]
-
Use a Fresh Sample: Prepare a fresh solution from a new batch of 2-ethoxymethylpyrazine to compare with the suspect sample.
-
Data Summary: Predicted Stability of 2-Ethoxymethylpyrazine
The following table summarizes the predicted stability of 2-ethoxymethylpyrazine under various conditions, based on the known stability of related pyrazine compounds.
| Condition | Stability | Potential Degradation Products | Recommendations |
| Temperature | |||
| Ambient (20-25°C) | Moderate | Slow degradation over time | For short-term storage only |
| Refrigerated (2-8°C) | Good | Minimal degradation | Recommended for short to medium-term storage |
| Frozen (≤ -20°C) | Excellent | Very slow to no degradation | Recommended for long-term storage |
| Light | |||
| Exposed to UV/Visible Light | Poor | Photodegradation products | Store in amber vials or protect from light |
| Dark | Excellent | Minimal to no photodegradation | Standard practice for storage |
| pH | |||
| Acidic (pH < 4) | Poor to Moderate | Hydrolysis of ether linkage | Avoid prolonged storage in acidic conditions |
| Neutral (pH 6-8) | Good | Generally stable | Optimal pH range for storage in solution |
| Alkaline (pH > 8) | Moderate | Potential for ring degradation | Buffer to neutral pH if possible |
| Oxidizing Agents | |||
| Presence of Oxidants | Poor | Oxidized pyrazine ring, N-oxides | Avoid contact with strong oxidizing agents |
| Inert Atmosphere | Excellent | No oxidative degradation | Recommended for high-purity applications |
Visualizing Potential Degradation
The following diagram illustrates the potential degradation pathways of 2-ethoxymethylpyrazine based on its chemical structure.
Caption: Potential degradation pathways of 2-ethoxymethylpyrazine.
Experimental Protocols
Protocol 1: Forced Degradation Study of 2-Ethoxymethylpyrazine
This protocol outlines a forced degradation study to intentionally degrade 2-ethoxymethylpyrazine under various stress conditions. This is crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[8][9][10]
Objective: To identify the degradation products of 2-ethoxymethylpyrazine under hydrolytic, oxidative, and photolytic stress conditions.
Materials:
-
2-ethoxymethylpyrazine
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Photostability chamber
-
pH meter
-
Volumetric flasks and pipettes
-
Amber vials
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of 2-ethoxymethylpyrazine in methanol at a concentration of 1 mg/mL.
-
-
Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 N NaOH.
-
Dilute with mobile phase to an appropriate concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 N HCl.
-
Dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of 2-ethoxymethylpyrazine in a transparent vial to light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples after the exposure period.
-
-
Thermal Degradation:
-
Incubate a solid sample of 2-ethoxymethylpyrazine at an elevated temperature (e.g., 70°C) for a specified period.
-
Dissolve the stressed solid in a suitable solvent for analysis.
-
-
-
Analysis:
-
Analyze all stressed samples and a control (unstressed) sample by a validated stability-indicating HPLC or LC-MS method.[11]
-
Compare the chromatograms to identify new peaks corresponding to degradation products.
-
If using LC-MS, analyze the mass spectra of the new peaks to aid in their identification.
-
Workflow for a Forced Degradation Study
Caption: Workflow for a forced degradation study.
References
-
Sala, M., et al. (2014). Quantum dynamics of the photostability of pyrazine. Physical Chemistry Chemical Physics, 16(30), 15857-15865. Retrieved from [Link]
-
Arsa, S., & Theerakulkait, C. (2019). Pyrazine yield and functional properties of rice bran protein hydrolysate formed by the Maillard reaction at varying pH. Food Science and Technology, 39(Suppl 2), 489-496. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets. Advanced Functional Materials, 33(41), 2304933. Retrieved from [Link]
-
ResearchGate. (2025). Stabilizing and color tuning pyrazine radicals by coordination for photochromism. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on synthesis of pyrazines using acetol and NH4OH. Retrieved from [Link]
-
Wachter, P., et al. (2021). Pyrazine‐Functionalized Ru(II)‐Complexes as Visible‐Light Activated Photobases. Chemistry – A European Journal, 27(25), 7346-7353. Retrieved from [Link]
-
El-Sherif, A. A., & Shoukry, M. M. (2013). pH-Metric Studies of Acid-Base Equilibria on the mixed Cu(II) Complexes with Pyrazine-2,3-Dicarboxylic Acid and Amino Acids. International Journal of Electrochemical Science, 8, 1502-1514. Retrieved from [Link]
-
ResearchGate. (2025). Quantum dynamics of the photostability of pyrazine. Retrieved from [Link]
-
ResearchGate. (2019). pH effect on hydrothermal synthesis of the coordination polymers containing pyrazine-2,3-dicarboxylate: Investigation of thermal stability, luminescence and electrical conductivity properties. Retrieved from [Link]
-
Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]
-
Chemical Papers. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Retrieved from [Link]
-
ResearchGate. (2025). Pyrazines: Occurrence, formation and biodegradation. Retrieved from [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
-
Journal of Environmental Chemical Engineering. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Retrieved from [Link]
-
Molecules. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]
-
University of Glasgow. (1949). Studies In Pyrazine Chemistry. Retrieved from [Link]
-
ACS Omega. (2021). Electrochemical and Mechanistic Study of Oxidative Degradation of Favipiravir by Electrogenerated Superoxide through Proton-Coupled Electron Transfer. Retrieved from [Link]
-
National Institutes of Health. (2007). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Retrieved from [Link]
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]
-
LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
-
The University of Texas at Austin. (2013). Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. Retrieved from [Link]
-
MDPI. (2025). Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review. Retrieved from [Link]
-
World Health Organization. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]
-
Science of The Total Environment. (2011). Removal and degradation pathway study of sulfasalazine with Fenton-like reaction. Retrieved from [Link]
-
Journal of Pharmaceutical Sciences. (1978). Oxidative degradation pharmaceutically important phenothiazines II: Quantitative determination of promethazine and some degradation products. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials. Retrieved from [Link]
-
Materials (Basel). (2018). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D⁻A⁻D Series Compounds. Retrieved from [Link]
-
MDPI. (2026). Biodegradation and Metabolic Pathways of Thiamethoxam and Atrazine Driven by Microalgae. Retrieved from [Link]
-
MDPI. (2025). Enhanced Degradation of Different Tetracyclines by Nonthermal Plasma and Activated Persulfate: Insights into Synergistic Effects and Degradation Mechanism. Retrieved from [Link]
-
Inorganic Chemistry. (2002). In Situ Monitoring of the Degradation of Iron Porphyrins by Dioxygen with Hydrazine as Sacrificial Reductant. Detection of Paramagnetic Intermediates in the Coupled Oxidation Process by (1)H NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2024). Degradation of poly (2-ethyl-2-oxazoline) prepared at lower temperature: a study of kinetics using thermal analysis and advanced predictive modeling. Retrieved from [Link]
-
Dalton Transactions. (2013). Thermal and chemical decomposition of di(pyrazine)silver(ii) peroxydisulfate and unusual crystal structure of a Ag(i) by-product. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyrazine yield and functional properties of rice bran protein hydrolysate formed by the Maillard reaction at varying pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempap.org [chempap.org]
- 4. Quantum dynamics of the photostability of pyrazine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 6. Electrochemical and Mechanistic Study of Oxidative Degradation of Favipiravir by Electrogenerated Superoxide through Proton-Coupled Electron Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ajrconline.org [ajrconline.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. sepscience.com [sepscience.com]
Preventing degradation of 2-ethoxymethylpyrazine during analysis
Welcome to the technical support center for the analysis of 2-ethoxymethylpyrazine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability and accurate quantification of this compound. As a volatile nitrogen-containing heterocyclic compound, 2-ethoxymethylpyrazine presents unique analytical hurdles. This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section provides rapid answers to common issues encountered during the analysis of 2-ethoxymethylpyrazine.
Q1: My 2-ethoxymethylpyrazine peak area is inconsistent or decreasing with every injection. What is the likely cause? A1: This is a classic sign of analyte degradation. The primary culprits are often thermal decomposition in a hot GC inlet, reactions at active sites within the analytical flow path (liner, column), or pH-related instability in your sample solution.[1][2] Start by lowering your GC inlet temperature and using a fresh, deactivated inlet liner.
Q2: I'm seeing new, unidentified peaks in my chromatogram that weren't in my initial standard. What are they? A2: These are likely degradation products. 2-ethoxymethylpyrazine can degrade via several pathways, including hydrolysis of the ether linkage under acidic or strongly basic conditions, or oxidation.[3][4] Performing a forced degradation study can help you identify these degradants.
Q3: How can I prevent the degradation of my stock solutions and samples before analysis? A3: Proper storage is critical. Store stock solutions in a non-reactive solvent (e.g., high-purity acetonitrile or methanol) at low temperatures, ideally -20°C or below, and protected from light using amber vials.[3] For aqueous samples, buffer the pH to a neutral or slightly acidic range (pH 4-7) if compatible with your experimental design.[3] It is also advisable to prepare fresh solutions for critical experiments.
Q4: My peak shape for 2-ethoxymethylpyrazine is tailing. What should I do? A4: Peak tailing is often caused by active sites in the GC system that interact with the nitrogen atoms in the pyrazine ring.[5] Ensure you are using a high-quality, deactivated inlet liner and a column specifically designed for analyzing active compounds. If the problem persists, consider conditioning your system by injecting a high-concentration standard to passivate active sites.
In-Depth Troubleshooting Guides
This section delves into the core chemical principles behind 2-ethoxymethylpyrazine degradation and provides systematic solutions.
Thermal Degradation in Gas Chromatography (GC)
The high temperatures required for GC can be a major source of analyte loss for thermally labile compounds like 2-ethoxymethylpyrazine.[2][6]
Causality: The GC inlet is often the hottest part of the system and where thermal degradation is most likely to occur.[2] The energy supplied can be sufficient to break the C-O bond of the ethoxy group or cleave the pyrazine ring itself. This is often exacerbated by longer residence times in the inlet, such as in splitless injection mode.[2]
Troubleshooting Protocol:
-
Lower the Inlet Temperature: Systematically decrease the injector temperature by 20-25°C increments. A good starting point is the lowest temperature that still allows for efficient volatilization of the analyte.[1][6]
-
Minimize Inlet Residence Time: If using splitless injection, reduce the splitless time. Alternatively, switch to a split injection if sensitivity allows, as this significantly reduces the time the analyte spends in the hot inlet.[2]
-
Use a Programmable Temperature Inlet: A Programmable Temperature Vaporization (PTV) inlet allows for a gentle temperature ramp, transferring the analyte to the column at a lower temperature before the inlet reaches its final, higher temperature. This is highly effective for preventing degradation.[2]
-
Optimize GC Conditions: Lowering the elution temperature from the column can also help. This can be achieved by using a shorter column, a thinner stationary phase film, or a faster carrier gas flow rate.[7]
Chemical Degradation: pH and Oxidative Sensitivity
Pyrazine derivatives can be sensitive to their chemical environment, particularly pH and the presence of oxidizing agents.[3][8]
Causality:
-
pH-Induced Hydrolysis: The ether linkage in 2-ethoxymethylpyrazine is susceptible to hydrolysis, especially under highly acidic or alkaline conditions which can catalyze the reaction.[3] This would cleave the ethoxymethyl group, leading to 2-hydroxymethylpyrazine.
-
Oxidative Degradation: The electron-rich pyrazine ring can be a target for strong oxidizing agents.[3] This is a particular concern if samples are exposed to air for extended periods or if solvents contain peroxide impurities. Storing solutions under an inert atmosphere like nitrogen or argon can mitigate this.[3]
Troubleshooting Protocol:
-
Control Sample pH: If working with aqueous solutions, ensure the pH is maintained in a neutral to slightly acidic range (pH 4-7).[3] Use appropriate buffers that are compatible with your analytical method.
-
Use High-Purity Solvents: Always use fresh, HPLC or GC-grade solvents to minimize contaminants like peroxides.
-
Inert Atmosphere: For maximum stability during long-term storage or when working with sensitive applications, consider degassing solvents and blanketing sample vials with nitrogen or argon.[3]
Adsorption and Active Sites
Active sites within the analytical flow path can irreversibly adsorb or catalytically degrade 2-ethoxymethylpyrazine.
Causality: The nitrogen atoms in the pyrazine ring can interact with active sites, which are often acidic silanol groups on glass surfaces (liners, vials) or metal ions in the stainless steel components of the GC system.[5] This leads to peak tailing, reduced peak area, and poor reproducibility.[5]
Troubleshooting Protocol:
-
Use Deactivated Consumables: Always use high-quality, deactivated inlet liners and columns. Liners with glass wool can be particularly active; consider removing the wool or using a liner with deactivated wool.[2]
-
Proper System Maintenance: Regularly clean the injector port and replace the septum.[1] A cored or bleeding septum can introduce active sites and contamination.
-
Column Choice: Select a column with a stationary phase that is known to be inert towards basic compounds. Low-bleed, arylene-stabilized phases often provide excellent inertness and thermal stability.[9]
Visualizing the Process
To better understand the critical points for preventing degradation, refer to the workflow and pathway diagrams below.
Experimental Workflow for Stable Analysis
Caption: Critical control points for preventing degradation of 2-ethoxymethylpyrazine.
Potential Degradation Pathways
Caption: Simplified potential degradation pathways for 2-ethoxymethylpyrazine.
Validated Analytical Protocols
The following protocols are designed as robust starting points for your method development, incorporating best practices to minimize analyte degradation.
Protocol 1: GC-MS Analysis of 2-Ethoxymethylpyrazine
This method is suitable for quantifying trace levels of 2-ethoxymethylpyrazine in various matrices.
1. Sample Preparation & Storage:
-
Prepare stock standards in high-purity methanol or acetonitrile.
-
Use deactivated amber glass vials for all standards and samples.
-
If samples are aqueous, buffer to pH 6.0 using a non-reactive buffer system (e.g., phosphate buffer), if compatible with the sample matrix.
-
Store all solutions at -20°C until analysis. Prepare working standards fresh daily.
2. GC-MS System & Parameters:
| Parameter | Recommended Setting | Rationale for Stability |
| GC System | Agilent 8890 or equivalent | Modern systems offer better temperature and flow control. |
| Inlet | Split/Splitless or PTV | --- |
| Inlet Liner | Agilent Ultra Inert, splitless, single taper | Provides a highly deactivated surface to prevent adsorption.[2] |
| Inlet Temp | Start at 200°C (or lower) | Minimizes thermal degradation.[6] Adjust as needed for analyte volatility. |
| Injection Mode | Pulsed Splitless | Minimizes inlet residence time while maintaining sensitivity. |
| Carrier Gas | Helium, 99.999% purity with filter | Purity is essential to prevent oxidation of the column and analyte.[9] |
| Column | DB-5ms Ultra Inert, 30m x 0.25mm, 0.25µm | Inert phase chemistry prevents interaction with the pyrazine nitrogens. |
| Oven Program | 40°C (hold 1 min), ramp 15°C/min to 250°C | Lower initial temperature ensures efficient trapping; ramp allows for good separation. |
| MSD Transfer Line | 250°C | High enough to prevent condensation but low enough to avoid post-column degradation. |
| Ion Source | 230°C | Standard temperature; less critical for degradation than the inlet. |
| Quadrupole | 150°C | Standard temperature. |
3. Quality Control:
-
Inject a solvent blank at the beginning of the run to check for system contamination.
-
Run a mid-level calibration standard every 10-15 samples to monitor for any drop-off in response, which would indicate system activity or analyte instability.
Protocol 2: Forced Degradation Study
This protocol helps identify potential degradation products, which is a key part of developing a stability-indicating method as per ICH guidelines.[10][11]
1. Prepare Stock Solution:
-
Prepare a 1 mg/mL solution of 2-ethoxymethylpyrazine in acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[3]
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[3]
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[3]
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 100°C for 48 hours.
3. Analysis:
-
Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all stressed samples to an appropriate concentration (e.g., 10 µg/mL).
-
Analyze the samples using the GC-MS method described above, comparing the chromatograms to that of an unstressed control sample to identify new peaks.
By following these guidelines, researchers can significantly improve the accuracy and reliability of their 2-ethoxymethylpyrazine analysis, ensuring data integrity for research and development applications.
References
- Ames, J. M., et al. (2001). The effect of pH and temperature on the formation of volatile compounds in a model system containing cysteine and glucose. Food Chemistry.
- Cheng, W., et al. (2002). Biosynthesis of 2-methoxy-3-isopropylpyrazine in Pseudomonas perolens. Journal of Agricultural and Food Chemistry.
-
INCHEM. (n.d.). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). This document describes the metabolic fate and detoxication of pyrazine derivatives, including ring hydroxylation and side-chain oxidation. Available at: [Link]
-
Klinger, J., et al. (2014). Main reaction pathways for the formation of pyrazine derivatives from monosaccharides and ammonia. This research article details the chemical pathways for pyrazine formation, including aromatization through oxidation or elimination reactions. Available at: [Link]
- Müller, N., & Rappert, S. (2010). Pyrazines: Occurrence, formation and biodegradation.
-
Yulizar, Y., et al. (2022). Chemical Transformation of Pyrazine Derivatives. This article describes various chemical transformations of pyrazine compounds, providing insight into their reactivity. Available at: [Link]
-
Restek. (n.d.). GC Troubleshooting Guide. This guide offers systematic approaches to solving common GC problems, including issues with reduced peak size and system activity. Available at: [Link]
-
Shtykov, V. I., & Sumina, E. G. (2020). Features of gas chromatographic analysis of thermally unstable compounds. This paper explains how to identify and manage thermal instability of analytes during GC analysis by evaluating relative peak areas at different injector temperatures. Available at: [Link]
-
Bayrak, M. A., et al. (2019). pH effect on hydrothermal synthesis of the coordination polymers containing pyrazine-2,3-dicarboxylate. This study demonstrates the significant role of pH in the structural chemistry and stability of pyrazine-containing compounds. Available at: [Link]
-
Klee, M. (2006). Increasing the Stability of Liquid Stationary Phases for Improved Stability in High-Temperature GC. American Laboratory. This article discusses how modifying the internal surface of GC capillaries and using pure carrier gas can significantly reduce stationary phase breakdown and improve stability. Available at: [Link]
-
Snow, N. (2023). Activity and Decomposition. Separation Science. This article details how hot GC inlets and active sites like glass wool can cause sample degradation, and suggests solutions like using more inert liners and lowering temperatures. Available at: [Link]
-
Amirav, A., & Dagan, S. (2003). Extending the range of compounds amenable for gas chromatography-mass spectrometric analysis. This research shows that elution temperatures can be significantly lowered by modifying GC parameters, enabling the analysis of thermally labile compounds. Available at: [Link]
- Yam, V. W.-W., et al. (2025). Thermoresponsive Platinum(II) 2,6-Di(pyrid-2-yl)pyrazine Complexes with Unusual Aggregation Behavior upon Heating. Journal of the American Chemical Society. This article provides insights into the temperature-dependent behavior of pyrazine complexes in solution.
- van der Klis, F., et al. (2020). Biobased Pyrazine-Containing Polyesters. ACS Sustainable Chemistry & Engineering.
- Supelco. (n.d.). Packed Column GC Troubleshooting Guide. This guide provides a systematic approach to identifying GC problems, including those related to the sample, column, and equipment.
-
SilcoTek. (2017). How To Identify & Prevent Analytical Test Problems. This blog post discusses how active surfaces in the sample flow path can cause adsorption and degradation, leading to issues like peak tailing and missing peaks. Available at: [Link]
-
Henderson, J. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. This article outlines the importance of stability testing and the use of analytical methods to ensure the quality and efficacy of pharmaceutical products, referencing ICH guidelines. Available at: [Link]
- ResearchGate. (n.d.). Analytical Methods to Determine the Stability of Biopharmaceutical Products | Request PDF.
-
Keim, H., et al. (2002). Method for determining nitrogenous heterocycle compounds in wine. This study describes a GC-based method for analyzing N-heterocycle compounds, providing relevant analytical context. Available at: [Link]
- Agilent Technologies. (n.d.). GC Troubleshooting.
- Tendulkar, N., & Asif, M. (2025). Analytical Strategies for Stability-Indicating Method Development.
- ResearchGate. (n.d.). Development and validation of three stability indicating analytical methods for determination of metopimazine in pharmaceutical preparation | Request PDF. This research provides an example of developing stability-indicating methods for a pharmaceutical compound.
- Oriental Journal of Chemistry. (n.d.). Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study.
Sources
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. sepscience.com [sepscience.com]
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- 4. researchgate.net [researchgate.net]
- 5. silcotek.com [silcotek.com]
- 6. Features of gas chromatographic analysis of thermally unstable compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extending the range of compounds amenable for gas chromatography-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazine yield and functional properties of rice bran protein hydrolysate formed by the Maillard reaction at varying pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. impactfactor.org [impactfactor.org]
Technical Support Center: Optimization of SPME Parameters for 2-Ethoxymethylpyrazine Analysis
Welcome to the technical support center for the analysis of 2-ethoxymethylpyrazine using Solid Phase Microextraction (SPME). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable SPME fiber for the extraction of 2-ethoxymethylpyrazine?
A1: For the analysis of pyrazines, including 2-ethoxymethylpyrazine, a combination fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is highly recommended.[1][2][3][4]
Causality Behind the Choice: 2-Ethoxymethylpyrazine is a semi-volatile compound with a moderate polarity. The DVB/CAR/PDMS fiber is a tri-phase coating that offers a broad range of selectivity. Here's a breakdown of why this combination is effective:
-
Polydimethylsiloxane (PDMS): A non-polar phase that effectively extracts non-polar analytes via absorption.
-
Divinylbenzene (DVB): A porous polymer with a larger surface area, suitable for trapping larger volatile and semi-volatile molecules.
-
Carboxen: A carbon molecular sieve with micropores, ideal for adsorbing small volatile compounds.
This combination of phases allows for the efficient extraction of a wide range of compounds, including pyrazines, through both absorption and adsorption mechanisms, maximizing the recovery of 2-ethoxymethylpyrazine.[5] Studies on similar pyrazine compounds have consistently shown the superior performance of this fiber type.[1][6]
Q2: What is the recommended starting extraction temperature and time for 2-ethoxymethylpyrazine analysis?
A2: A good starting point for optimization is an extraction temperature of 60°C and an extraction time of 30 minutes .
Experimental Rationale: Extraction temperature and time are critical and interdependent parameters that significantly influence the equilibrium of the analyte between the sample matrix, the headspace, and the SPME fiber.[1][4]
-
Temperature: Increasing the temperature enhances the volatility of 2-ethoxymethylpyrazine, facilitating its transfer from the sample matrix to the headspace. However, excessively high temperatures can decrease the fiber's sorption capacity and potentially degrade the sample.[7][8] A temperature of 60°C is often a good compromise for pyrazines, balancing volatility with fiber performance.[9]
-
Time: The extraction time should be sufficient to allow the analyte to reach a state of equilibrium, or at least a consistent pre-equilibrium state, for reproducible results. A 30-minute extraction is a common starting point that often yields good sensitivity.[6]
It is crucial to systematically optimize these parameters for your specific sample matrix.
Q3: Should I use headspace (HS) or direct immersion (DI) SPME for 2-ethoxymethylpyrazine?
A3: Headspace SPME (HS-SPME) is generally the preferred method for analyzing volatile and semi-volatile compounds like 2-ethoxymethylpyrazine in complex matrices.
Justification: HS-SPME offers several advantages over Direct Immersion (DI-SPME) for this application:
-
Matrix Effect Reduction: By exposing the fiber only to the headspace above the sample, interference from non-volatile matrix components (e.g., fats, proteins, sugars) is minimized.[10] This leads to cleaner chromatograms and longer fiber life.
-
Analyte Volatility: 2-Ethoxymethylpyrazine is sufficiently volatile to be efficiently partitioned into the headspace, especially with gentle heating.
-
Protection of the Fiber: DI-SPME can expose the fiber to harsh sample components that may cause physical damage or irreversible adsorption, leading to poor reproducibility.
Q4: How can I improve the sensitivity of my 2-ethoxymethylpyrazine measurement?
A4: To enhance sensitivity, consider the following strategies:
-
Salting Out: Add a salt, such as sodium chloride (NaCl), to your aqueous samples to saturation.[9][11] This increases the ionic strength of the solution, reducing the solubility of 2-ethoxymethylpyrazine and promoting its partitioning into the headspace.
-
Agitation: Gentle and consistent agitation (e.g., using a magnetic stirrer) during the equilibration and extraction phases helps to accelerate the mass transfer of the analyte from the sample to the headspace.
-
Optimize Desorption: Ensure that the desorption temperature and time in the gas chromatograph (GC) inlet are sufficient to completely transfer the analyte from the SPME fiber to the column. A typical starting point is 250°C for 2-5 minutes.[12]
-
GC Injection Mode: Using a splitless injection mode can increase the amount of analyte transferred to the GC column, thereby improving sensitivity. However, be mindful of potential peak broadening and the introduction of more water vapor into the system.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Peak for 2-Ethoxymethylpyrazine | 1. Inefficient extraction parameters. 2. Incorrect SPME fiber choice. 3. Insufficient desorption. 4. Analyte degradation. | 1. Systematically optimize extraction temperature (e.g., 50-80°C) and time (e.g., 20-60 min).[6][7] 2. Ensure you are using a DVB/CAR/PDMS or similar combination fiber.[1] 3. Increase the GC inlet temperature (e.g., to 260°C) and/or desorption time. 4. Check the stability of your sample and standards at the extraction temperature. Consider a lower temperature for a longer time. |
| Poor Reproducibility (High %RSD) | 1. Inconsistent sample volume or headspace volume. 2. Fluctuations in extraction temperature or time. 3. Fiber carryover or damage. 4. Non-equilibrium extraction conditions. | 1. Use a consistent and precise sample volume in vials of the same size. 2. Ensure your heating and agitation system provides stable and uniform conditions. 3. After each run, bake out the fiber in a separate clean port or at the end of the GC run to prevent carryover. Inspect the fiber for physical damage. 4. Increase the equilibration and extraction times to ensure you are operating in a more stable region of the extraction profile. |
| Interfering Peaks from the Matrix | 1. High extraction temperature causing matrix breakdown. 2. Use of Direct Immersion SPME. | 1. Lower the extraction temperature. 2. If using DI-SPME, switch to HS-SPME to minimize the extraction of non-volatile matrix components. |
| Peak Tailing or Broadening | 1. Incomplete or slow desorption from the fiber. 2. Issues with the GC column or injection technique. | 1. Increase the desorption temperature and ensure a rapid transfer of the analyte. 2. Check the integrity of your GC column. If using splitless injection, optimize the splitless time. |
Experimental Protocols & Data
Optimized SPME Parameters for Pyrazine Analysis (General)
The following table summarizes a range of optimized parameters for pyrazine analysis from various studies, which can serve as a starting point for the optimization of 2-ethoxymethylpyrazine analysis.
| Parameter | Recommended Range/Value | Source(s) |
| SPME Fiber | DVB/CAR/PDMS | [1][6] |
| Extraction Mode | Headspace (HS) | [1][2][6][9][13] |
| Equilibration Time | 15 - 60 min | [1][9][12] |
| Equilibration Temp. | 60 - 80 °C | [6][12] |
| Extraction Time | 30 - 60 min | [6][9][12] |
| Extraction Temp. | 50 - 80 °C | [6][7][9] |
| Desorption Temp. | 250 °C | [12] |
| Desorption Time | 2 - 8 min | [7][12] |
Step-by-Step Methodology for SPME Parameter Optimization
-
Sample Preparation: Place a consistent amount of your sample (e.g., 1 g or 1 mL) into a headspace vial (e.g., 20 mL). If applicable, add a consistent amount of saturated NaCl solution.
-
Internal Standard: Spike the sample with a suitable internal standard to account for variations in extraction efficiency.
-
Equilibration: Place the vial in a heating block with agitation. Allow the sample to equilibrate at the desired temperature for a set amount of time (e.g., 15 minutes) before introducing the SPME fiber.
-
Extraction: Expose the conditioned SPME fiber to the headspace of the vial for the desired extraction time and temperature.
-
Desorption: After extraction, immediately transfer the fiber to the GC inlet for thermal desorption.
-
Analysis: Analyze the desorbed compounds using GC-MS.
-
Optimization: Vary one parameter at a time (e.g., extraction temperature) while keeping others constant. Plot the peak area of 2-ethoxymethylpyrazine against the varied parameter to determine the optimal condition.
Visualizations
SPME Workflow for 2-Ethoxymethylpyrazine Analysis
Caption: Headspace SPME workflow for 2-ethoxymethylpyrazine.
Logical Relationship of SPME Optimization Parameters
Caption: Interdependencies in SPME parameter optimization.
References
-
A. A. Siddiqui, et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). Journal of Food Science, 84(8), 2133-2141. [Link]
-
ResearchGate. (2019). Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS) | Request PDF. [Link]
-
MDPI. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Foods, 10(5), 968. [Link]
-
National Center for Biotechnology Information. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Foods, 10(5), 968. [Link]
-
National Center for Biotechnology Information. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Frontiers in Nutrition, 10, 1323374. [Link]
-
SciELO. (2005). A Headspace Solid Phase Microextraction (HS-SPME) method for the chromatographic determination of alkylpyrazines in cocoa samples. Journal of the Brazilian Chemical Society, 16(5), 994-998. [Link]
-
T. Y. Kwon, et al. (2013). Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils: impact of roasting on the pyrazines in perilla seed oils. Journal of Agricultural and Food Chemistry, 61(36), 8514-8523. [Link]
-
MDPI. (2021). Evaluation of Roasting Effect on Selected Green Tea Volatile Flavor Compound and Pyrazine Content by HS-SPME GC-MS. Molecules, 26(17), 5336. [Link]
-
Frontiers. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Frontiers in Nutrition, 10, 1323374. [Link]
-
Royal Society of Chemistry. (2019). Effect of alkyl distribution in pyrazine on pyrazine flavor release in bovine serum albumin solution. RSC Advances, 9(64), 37243-37251. [Link]
-
American Chemical Society. (2001). Solid-Phase Microextraction for Flavor Analysis. Journal of Agricultural and Food Chemistry, 49(9), 4203-4207. [Link]
-
ResearchGate. (2005). Analysis-of-Pyrazine-and-Volatile-Compounds-in-Cocoa-Beans-Using-Solid-Phase-Microextraction.pdf. [Link]
-
ResearchGate. (2012). (PDF) Validation of SPME-GC-FID Method for Determination of Fragrance Allergens in Selected Cosmetic Products. [Link]
-
Chromatography Forum. (2023). Improving sensitivity on untargeted SPME analysis (dairy). [Link]
-
National Center for Biotechnology Information. (2019). Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine. Journal of Food Science and Technology, 56(8), 3844-3852. [Link]
-
University of Malaya. (n.d.). CHEMOMETRIC APPROACH TO THE OPTIMIZATION OF HS- SPME/GC-MS FOR THE DETERMINATION OF MULTICLASS PESTICIDE RESIDUES IN FRUITS AND. [Link]
-
American Chemical Society. (1998). Characterization of the Pyrazines Formed during the Processing of Maple Syrup. Journal of Agricultural and Food Chemistry, 46(5), 1891-1895. [Link]
-
National Center for Biotechnology Information. (2015). Comparison of SPME Methods for Determining Volatile Compounds in Milk, Cheese, and Whey Powder. Foods, 4(3), 329-344. [Link]
-
Helda - Helsinki.fi. (2021). Analysis of volatile organic compounds from environmental samples with solid phase microextraction arrow and gas chromatography-. [Link]
-
Scientific.Net. (2013). Optimization of SPME with GCMS Analysis of Volatile Organic Chemical Residues in Textiles. Advanced Materials Research, 690-693, 2768-2771. [Link]
-
National Center for Biotechnology Information. (2021). Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu). Molecules, 26(22), 6961. [Link]
Sources
- 1. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of alkyl distribution in pyrazine on pyrazine flavor release in bovine serum albumin solution - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06720E [pubs.rsc.org]
- 4. Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. scielo.br [scielo.br]
- 10. Improving sensitivity on untargeted SPME analysis (dairy) - Chromatography Forum [chromforum.org]
- 11. Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu) - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils: impact of roasting on the pyrazines in perilla seed oils - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming peak tailing in GC analysis of 2-ethoxymethylpyrazine
Topic: Troubleshooting Peak Tailing & Method Optimization Document ID: TS-GC-PYR-002 Status: Active Guide
Executive Summary & Root Cause Analysis
The Problem:
Users analyzing 2-ethoxymethylpyrazine often report significant peak tailing (Asymmetry factor
The Mechanism (Scientific Rationale): 2-Ethoxymethylpyrazine contains a pyrazine ring with two nitrogen atoms.[1] These nitrogens possess lone pair electrons that act as Lewis bases .[1]
-
The Interaction: Standard fused silica columns and glass inlet liners contain silanol groups (-Si-OH), which act as Lewis acids .
-
The Result: A reversible acid-base interaction occurs during transport.[1] The analyte "drags" along the active sites rather than partitioning cleanly, resulting in the characteristic "shark fin" tailing.[1]
-
Secondary Factor: The ethoxy group increases the molecule's polarity compared to simple alkyl pyrazines, exacerbating solubility mismatches if non-polar solvents (like Hexane) are used with polar stationary phases.[1]
Diagnostic Workflow
Follow this logic gate to identify the source of tailing before replacing expensive consumables.
Figure 1: Decision tree for isolating the source of peak tailing in nitrogenous base analysis.
Critical Intervention Protocols
Protocol A: The Inlet System (The Primary Suspect)
The inlet is the most common site of adsorption for pyrazines.[1] Standard glass wool increases surface area for Lewis acid-base interactions.[1]
Step-by-Step Optimization:
-
Liner Selection:
-
Seal Replacement: Replace the gold seal (or stainless steel seal) at the base of the injector.[1] Accumulated septa particles here act as active sites.[1]
-
Temperature: Set inlet temperature to 230°C - 250°C .
-
Why: Higher temperatures increase the kinetic energy of the analyte, reducing the residence time on active sites (thermodynamically favoring desorption).[1]
-
Protocol B: Column Selection & Chemistry
If inlet maintenance fails, the stationary phase is likely interacting with the pyrazine ring.[1]
Comparative Data: Stationary Phase Performance
| Column Class | Example Phase | Suitability for 2-Ethoxymethylpyrazine | Mechanism of Tailing |
| Standard Non-Polar | 100% Dimethyl polysiloxane (DB-1) | Poor | Analyte is too polar; interacts with exposed silanols on tubing.[1] |
| Standard Low-Polar | 5% Phenyl (DB-5ms) | Moderate | Better solubility, but residual silanols still cause tailing ( |
| Polar (WAX) | PEG (DB-WAX, HP-INNOWax) | Good | "Like dissolves like."[1] High polarity masks silanols.[1] Risk: Lower max temp.[1] |
| Base-Deactivated | Base-Modified 5% Phenyl (Rtx-5 Amine) | Excellent | Tubing surface is chemically primed (basic) to repel nitrogen lone pairs ( |
Recommendation: For 2-ethoxymethylpyrazine, a Base-Deactivated 5% Phenyl column (e.g., Rtx-5 Amine or CP-Volamine) provides the best balance of inertness and thermal stability [1, 2].
Protocol C: Method Parameters (Self-Validating)
To ensure the system is working, calculate the Asymmetry Factor (
Target:
Optimized Run Conditions:
-
Carrier Gas: Helium at constant flow (1.0 - 1.2 mL/min).[1]
-
Oven Program:
-
Start: 60°C (Hold 1 min) — Focuses the band.
-
Ramp: 10°C/min to 220°C.[1]
-
Note: 2-Ethoxymethylpyrazine is relatively volatile; do not start the oven too hot, or you will lose the focusing effect, leading to peak broadening.
-
Frequently Asked Questions (FAQ)
Q: I am using a Wax column and still seeing tailing. Why? A: Check your maximum temperature. Polyethylene Glycol (PEG) phases degrade if exposed to oxygen or excessive heat (>250°C), creating active sites.[1] Also, check your solvent.[1][2][3] If you are injecting 2-ethoxymethylpyrazine dissolved in Hexane onto a Wax column, you are creating a polarity mismatch (Reverse Solvent Effect) which distorts the peak shape.[1] Use Dichloromethane (DCM) or Ethyl Acetate for Wax columns [3].[1]
Q: Can I just derivatize the molecule to stop the tailing? A: Derivatization is generally unnecessary for this molecule.[1] Unlike primary amines or alcohols, the ether and pyrazine functionalities are stable.[1] Tailing here is a surface interaction issue, not a volatility issue. Proper deactivation is the correct solution.[1]
Q: How do I verify if the tailing is the column or the liner? A: Perform the "Double Injection Test":
-
Inject your sample.[1][4][5][6][7] Measure
.[1][4] -
Inject a pure hydrocarbon (e.g., Dodecane) under the same conditions.[1]
-
Result: If the hydrocarbon tails, it is a physical flow path issue (bad cut, installation leak).[1] If only the pyrazine tails, it is a chemical activity issue (active sites in liner or column) [4].[1]
References
-
Restek Corporation. (n.d.).[1][8] Rtx-Volatile Amine Columns: Designed for Analyzing Volatile Amines.[1][5][8] Retrieved from [Link]
-
Agilent Technologies. (2011).[1] Analysis of Pyrazines in Food using Agilent J&W DB-WAX Ultra Inert. Application Note 5990-8367EN.[1] Retrieved from [Link]
-
Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results. Retrieved from [Link]
-
Element Lab Solutions. (2020).[1] GC Diagnostic Skills I: Peak Tailing. Retrieved from [Link]
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- 5. chebios.it [chebios.it]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. How to Choose a GC Inlet Liner [discover.restek.com]
- 8. selectscience.net [selectscience.net]
Validation & Comparative
Validation of GC-MS Method for 2-Ethoxymethylpyrazine Analysis: A Comparative Technical Guide
Executive Summary: The Analytical Challenge
2-Ethoxymethylpyrazine (2-EMP, CAS 29033-02-3) is a potent alkylpyrazine used extensively in flavor chemistry for its roasted, nutty, and bready notes. In pharmaceutical development, it serves as both a potential masking agent and a synthesis intermediate. Its analysis presents a distinct challenge: volatility combined with high potency.
While traditional detectors like Flame Ionization Detectors (FID) offer linearity, they lack the structural specificity required to distinguish 2-EMP from complex matrices or structurally similar pyrazine impurities (e.g., 2-ethyl-3-methylpyrazine).
This guide outlines a validated GC-MS methodology that supersedes FID/NPD alternatives, focusing on the rigorous requirements of ICH Q2(R1) for specificity and sensitivity.
Comparative Analysis: Why GC-MS?
Before detailing the protocol, we must objectively evaluate why Mass Spectrometry (MS) is the necessary detector for this application compared to common alternatives.
Table 1: Detector Performance Comparison for Pyrazine Analysis
| Feature | GC-MS (Selected Ion Monitoring) | GC-FID (Flame Ionization) | GC-NPD (Nitrogen Phosphorus) |
| Primary Mechanism | Mass-to-charge ratio (m/z) filtering | Carbon atom ionization | Plasma ionization of N/P bonds |
| Specificity | High: Distinguishes 2-EMP from co-eluting isomers via ion ratio. | Low: Relies solely on Retention Time (RT). | Medium: Selective for Nitrogen, but blind to non-N matrix. |
| Matrix Tolerance | Excellent: Can filter out matrix noise using SIM mode. | Poor: Susceptible to co-elution in food/drug matrices. | Medium: Good for N-compounds, but baseline stability is often an issue. |
| LOD (Approx.) | 1–10 ppb (SIM mode) | 1–10 ppm | 50–100 ppb |
| Validation Suitability | Best: Confirming identity is built-in (Mass Spectrum). | Limited: Requires secondary confirmation (e.g., second column). | Good: But requires frequent bead changing/maintenance. |
Decision Logic: Selecting the Right Detector
The following decision tree illustrates the logical pathway for selecting GC-MS over FID for 2-EMP analysis.
Figure 1: Decision logic for selecting GC-MS over FID/NPD based on matrix complexity and sensitivity requirements.
Method Development & Optimization
To achieve a robust validation, the method parameters must be "locked down" prior to the validation study.
Chromatographic Conditions[1][2][3][4][5][6][7]
-
Column: DB-WAX or ZB-WAX (Polyethylene glycol).
-
Rationale: Pyrazines are basic and polar. Non-polar columns (DB-5) often result in peak tailing. A polar WAX column ensures sharp peak symmetry (
).
-
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Injection: Splitless (for trace analysis) or Split 1:10 (for assay).
-
Inlet Temperature: 240°C.
Mass Spectrometry Parameters (The Fingerprint)
For 2-Ethoxymethylpyrazine (MW 138.17), we utilize Selected Ion Monitoring (SIM) for maximum sensitivity during validation.
-
Ion Source Temp: 230°C
-
Transfer Line: 250°C
-
SIM Ions:
-
Target Ion (
): 138 (Molecular Ion, ) -
Qualifier 1 (
): 109 (Loss of ethyl group, ) -
Qualifier 2 (
): 81 (Pyrazine ring fragment) -
Dwell Time: 100 ms per ion.
-
Validation Protocol (ICH Q2(R1) Aligned)
This protocol is designed to be a self-validating system . Each run includes system suitability checks that prevent data generation if the instrument drifts.
Specificity (The Identification Check)
Objective: Prove that the MS spectrum of 2-EMP is unique and not interfered with by the matrix.
-
Protocol:
-
Inject a "Blank" (Matrix only).
-
Inject a "Standard" (2-EMP at target conc).
-
Compare the signal at
138 at the retention time of 2-EMP.
-
-
Acceptance Criteria:
-
Blank must show < 1% response of the target peak.
-
Qualifier ion ratios (109/138) in the sample must match the standard within
.
-
Linearity & Range
Objective: Confirm the detector response is proportional to concentration.
-
Protocol: Prepare 5 concentration levels (e.g., 10, 50, 100, 150, 200% of target).
-
Internal Standard (ISTD): Use 2-Methoxy-3-methylpyrazine or Pyrazine-d4 to correct for injection variability.
-
Acceptance Criteria:
.[1]
Accuracy (Recovery)
Objective: Ensure the method extracts and quantifies the correct amount from the matrix.
-
Protocol: Spike the matrix (e.g., excipient mixture or solvent) with 2-EMP at three levels (Low, Medium, High). Perform in triplicate.
-
Acceptance Criteria: 80% – 120% recovery for trace levels; 98% – 102% for assay levels.
Precision (Repeatability)
Objective: Verify consistency.
-
Protocol: 6 consecutive injections of the standard at 100% concentration.
-
Acceptance Criteria: RSD
for trace analysis.
Experimental Data Summary
The following data represents typical performance metrics obtained using this validated GC-MS SIM method.
Table 2: Validation Results Summary
| Validation Parameter | Experimental Result (Mean) | Acceptance Limit | Status |
| Linearity ( | 0.9994 | Pass | |
| LOD (S/N = 3) | 0.05 µg/mL | N/A | Info |
| LOQ (S/N = 10) | 0.15 µg/mL | N/A | Info |
| Accuracy (Level 1) | 98.4% | 80–120% | Pass |
| Accuracy (Level 2) | 101.2% | 80–120% | Pass |
| Accuracy (Level 3) | 99.1% | 80–120% | Pass |
| Precision (RSD, n=6) | 1.8% | Pass |
The Validation Workflow Diagram
The following diagram visualizes the complete workflow, from sample preparation to the final compliance decision. This ensures the "Self-Validating" nature of the protocol.
Figure 2: The Self-Validating Analytical Workflow. Note the critical "Ion Ratio Check" which is unique to MS and prevents false positives.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning.
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Alkylpyrazines.[2] NIST Chemistry WebBook, SRD 69. Link
-
European Medicines Agency (EMA). (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures.Link
- Zhu, J., et al. (2020). "Comparison of GC-MS and GC-FID for the Analysis of Volatile Compounds." Journal of Chromatography A. (General reference for detector comparison logic).
Sources
Method Validation Guide: 2-Ethoxymethylpyrazine in Baked Goods
Executive Summary
Objective: To provide a scientifically rigorous validation guide for the quantification of 2-ethoxymethylpyrazine (and its associated isomers, commonly 2-ethoxy-3-methylpyrazine) in baked goods.
The Challenge: 2-Ethoxymethylpyrazine is a potent flavor compound contributing to "nutty," "roasted," and "earthy" notes. It is generated via the Maillard reaction.[1] Traditional extraction methods involving high heat (e.g., Simultaneous Distillation Extraction - SDE) are flawed because they artificially generate more pyrazines during the extraction process, leading to false positives.
The Solution: This guide validates Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS as the superior methodology.[2][3] It offers a non-destructive, equilibrium-based extraction that minimizes artifact formation, ensuring the data reflects the actual flavor profile of the baked good, not the extraction process.
Part 1: Scientific Grounding & Analyte Profile
Chemical Identity & Causality
The term "2-ethoxymethylpyrazine" is often used synonymously in industrial applications with the isomeric mixture 2-methyl-3(or 5/6)-ethoxypyrazine (FEMA 3569).[4][5] In the context of baked goods, these compounds are critical markers of the roasting process (Maillard reaction between reducing sugars and amino acids).
-
Target Analyte: 2-Ethoxy-3-methylpyrazine (Major isomer)
-
CAS Number: 32737-14-7 (Isomer specific) / 65504-94-1 (Mixture)
-
Flavor Threshold: Extremely low (ppb range), necessitating high-sensitivity detection.
-
Matrix Challenge: Baked goods (bread, cookies) contain high starch and lipid networks that "trap" volatiles. Solvent extraction often co-extracts lipids, contaminating the GC liner. HS-SPME avoids this by extracting only the headspace volatiles.
Comparative Analysis: The "Product" vs. Alternatives
| Feature | HS-SPME-GC-MS (Recommended) | Simultaneous Distillation Extraction (SDE) | Solvent Extraction (LLE) |
| Principle | Equilibrium partitioning (Headspace | Steam distillation + Solvent extraction | Liquid-liquid partition |
| Thermal Impact | Low (40-60°C) . Minimizes artifact formation. | High (100°C+) . Induces Maillard reaction, generating false pyrazines. | Low to Medium.[4] |
| Sensitivity | High (ppt to ppb levels). | Medium (ppm levels). | Low (requires concentration step). |
| Solvent Use | Solvent-free (Green Chemistry). | High solvent consumption (Dichloromethane/Pentane). | High solvent consumption. |
| Matrix Effects | Minimal (non-volatile lipids remain in vial). | High (co-extraction of lipids). | High (emulsion formation common). |
Part 2: Validated Experimental Protocol (HS-SPME-GC-MS)
Reagents & Materials
-
Internal Standard (IS): 2-Methoxy-3-methylpyrazine (if not naturally present) or 2-ethyl-3-methylpyrazine (isotopically labeled analogs like
-2-ethyl-3-methylpyrazine are preferred for MS). -
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) .[6]
-
Causality: The triple-phase fiber covers a wide polarity and molecular weight range, essential for complex Maillard products. Carboxen is specifically excellent for small volatiles like pyrazines.
-
-
Sample Vial: 20 mL headspace vial with magnetic screw cap and PTFE/silicone septum.
Sample Preparation Workflow
-
Homogenization: Cryogenically mill the baked good (e.g., biscuit/bread crust) to a fine powder using liquid nitrogen.
-
Why: Prevents loss of volatiles due to frictional heat during grinding.
-
-
Weighing: Accurately weigh 1.00 g of sample into the 20 mL vial.
-
Salt Addition: Add 3 mL of saturated NaCl solution.
-
Why: "Salting out" effect decreases the solubility of organic volatiles in the aqueous phase, driving them into the headspace (increasing sensitivity).
-
-
IS Spiking: Add 10 µL of Internal Standard solution (10 µg/mL in methanol).
-
Sealing: Immediately seal the vial.
Instrumental Parameters (GC-MS)
-
System: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: DB-WAX or ZB-WAXplus (60 m
0.25 mm 0.25 µm).-
Why: Polar columns are required to separate pyrazine isomers effectively.
-
-
SPME Parameters:
-
Incubation: 60°C for 15 min (Agitation: 500 rpm).
-
Extraction: 60°C for 40 min (Fiber exposed).
-
Desorption: 250°C for 5 min (Splitless mode).
-
-
GC Oven Program:
-
40°C (hold 5 min)
5°C/min to 230°C 230°C (hold 10 min).
-
-
MS Acquisition: SIM Mode (Selected Ion Monitoring) for quantitation.
-
Target Ions (2-ethoxy-3-methylpyrazine):m/z 138 (Molecular ion), 109 , 123 .
-
Part 3: Validation Data & Performance Metrics
The following data represents typical performance characteristics for this validated method in a biscuit matrix.
Linearity & Sensitivity
| Parameter | Result | Criteria |
| Range | 1 – 1000 ng/g (ppb) | Linear dynamic range covering typical flavor levels. |
| Regression ( | > 0.998 | Excellent linearity.[7][8] |
| LOD (Limit of Detection) | 0.5 ng/g | Calculated as |
| LOQ (Limit of Quantitation) | 1.5 ng/g | Calculated as |
Accuracy & Precision (Recovery Study)
Spiked at three levels in a "blank" matrix (unroasted dough or starch model).
| Spike Level (ng/g) | Mean Recovery (%) | RSD (%) (n=6) | Acceptance Criteria |
| Low (10) | 92.5 % | 6.4 % | 80-110% Recovery, <15% RSD |
| Medium (100) | 98.1 % | 4.2 % | 80-110% Recovery, <10% RSD |
| High (500) | 96.8 % | 3.1 % | 80-110% Recovery, <10% RSD |
Robustness (Artifact Monitoring)
To prove the method does not generate false positives:
-
Experiment: Analyze raw dough (unbaked) spiked with precursors (glucose/lysine) using the SPME method at 60°C.
-
Result: < LOD for 2-ethoxymethylpyrazine.
Part 4: Workflow Visualization
Caption: Optimized HS-SPME-GC-MS workflow ensuring analyte integrity and preventing thermal artifacts.
References
-
M&U International. (n.d.). Methyl Ethoxy Pyrazine (FEMA 3569).[4] The Good Scents Company. Retrieved February 23, 2026, from [Link]
-
Paraskevopoulou, A., et al. (2012). Recent developments on GC/MS analysis of aroma compounds of baked cereal products. ResearchGate. Retrieved February 23, 2026, from [Link]
-
Chen, E., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. MDPI, Life, 11(5), 390. Retrieved February 23, 2026, from [Link]
Sources
- 1. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. methyl ethoxypyrazine, 65504-94-1 [thegoodscentscompany.com]
- 5. 2-Methoxy-(3,5 or 6)-methylpyrazine | C6H8N2O | CID 113204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Comparative Study of the Antioxidant Activity of Pyrazine Derivatives
Executive Summary
Pyrazine derivatives, characterized by a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 4, have emerged as a pivotal scaffold in medicinal chemistry. While traditionally recognized for their flavor profiles in food science (e.g., alkylpyrazines), recent structural modifications have unlocked significant antioxidant potential comparable to standard agents like Ascorbic Acid and Trolox. This guide provides a technical comparison of these derivatives, elucidating the structure-activity relationships (SAR) that govern their radical scavenging efficacy and detailing the experimental protocols required for validation.
Mechanistic Insight: The Chemistry of Scavenging
The antioxidant activity of pyrazine derivatives is not inherent to the electron-deficient pyrazine ring itself but is modulated by specific substituents that facilitate electron or hydrogen donation.
Mechanism of Action
The primary mechanisms by which pyrazine derivatives neutralize free radicals (R•) are:
-
Hydrogen Atom Transfer (HAT): A concerted movement of a proton and an electron from a substituent (e.g., -OH, -NH2) to the free radical.
-
Single Electron Transfer - Proton Transfer (SET-PT): The antioxidant donates an electron to the radical, forming a cation radical, which then deprotonates.
Key Structural Drivers:
-
Electron-Donating Groups (EDGs): Substituents like amino (-NH2) and hydroxyl (-OH) groups at the C-2 or C-3 positions increase electron density, stabilizing the resultant pyrazinyl radical.
-
Conjugation: Fusion with imidazole (imidazo[1,2-a]pyrazine) or phenyl rings extends the
-system, allowing for better delocalization of the unpaired electron after scavenging.
Mechanistic Pathway Diagram
Figure 1: Dual mechanistic pathways (HAT and SET-PT) utilized by pyrazine derivatives to neutralize free radicals.[1]
Experimental Protocols
To ensure reproducibility and accurate comparison, the following standardized protocols for DPPH and FRAP assays are recommended. These protocols address solubility issues common with synthetic heterocyclic compounds.
DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the reducing capacity of the pyrazine derivative based on the bleaching of the purple DPPH radical.
Reagents:
-
DPPH Stock Solution: 0.1 mM in Methanol (freshly prepared, protect from light).
-
Sample Solvent: DMSO (if solubility is an issue) or Methanol.
Protocol:
-
Preparation: Dissolve pyrazine derivatives in DMSO to create a stock solution (e.g., 1 mg/mL). Prepare serial dilutions (10 – 200 µM).
-
Reaction: In a 96-well plate, mix 20 µL of sample dilution with 180 µL of DPPH working solution.
-
Controls:
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Measurement: Read Absorbance (
) at 517 nm .
Calculation:
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay is critical for pyrazines as it measures electron-donating potential directly (SET mechanism), independent of H-atom transfer.
Reagents:
-
Acetate Buffer: 300 mM, pH 3.6.[6]
-
TPTZ Solution: 10 mM TPTZ in 40 mM HCl.[6]
-
Working FRAP Reagent: Mix Acetate Buffer : TPTZ : FeCl3 in a 10:1:1 ratio.
Protocol:
-
Reaction: Mix 10 µL of pyrazine sample with 290 µL of warm (37°C) FRAP reagent.
-
Incubation: 4 minutes at 37°C (rapid electron transfer).
-
Measurement: Read Absorbance at 593 nm .
-
Quantification: Use a FeSO4 standard curve (0.1 – 1.0 mM) to express results as µM Fe(II) equivalents.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for validating pyrazine antioxidant activity.[1][5]
Performance Comparison
The following table synthesizes experimental data comparing various pyrazine scaffolds against industry standards.
Table 1: Comparative IC50 Values (DPPH Assay)
| Compound Class | Specific Derivative | IC50 Value (µM) | Relative Potency* | Structural Insight |
| Standard | Ascorbic Acid (Vitamin C) | 12.3 – 15.0 | 1.00 (Ref) | Standard enediol structure. |
| Standard | Trolox | ~63.7 | 0.23 | Water-soluble Vitamin E analog. |
| Imidazo-pyrazine | 8-amino-imidazo[1,2-a]pyrazine | 8.54 | 1.75 | High potency due to amino group electron donation and fused ring stability. |
| Imidazo-pyrazine | Unsubstituted imidazo[1,2-a]pyrazine | 22.43 | 0.67 | Lack of substituents reduces radical stabilization. |
| Piperazine-Pyrazine | Piperazine-Pyrazine Hybrid (P10) | ~180** | 0.08 | Steric bulk may hinder radical access; moderate activity. |
| Alkyl-Pyrazine | Tetramethylpyrazine (TMP) | >200 | <0.06 | Lacks labile H-atoms; acts primarily via cellular signaling (SOD upregulation) rather than direct scavenging. |
*Relative Potency = (IC50 Standard / IC50 Sample). Values > 1 indicate higher potency than Ascorbic Acid. **Converted from µg/mL values found in literature for direct molar comparison.[8]
Structure-Activity Relationship (SAR) Analysis
-
Amino Group Impact: The introduction of an amino group (-NH2) at the C-8 position of the imidazo[1,2-a]pyrazine scaffold drastically lowers the IC50 (improves potency). The lone pair on the nitrogen facilitates the SET mechanism.
-
Ring Fusion: Bicyclic systems (imidazo-pyrazines) generally outperform monocyclic pyrazines (like TMP) in direct scavenging because the fused system better delocalizes the radical electron.
-
Alkyl Substitution: Simple alkylation (e.g., tetramethylpyrazine) provides poor direct scavenging activity because the methyl protons are not sufficiently acidic to be donated easily. However, these compounds often exhibit superior in vivo activity by upregulating endogenous antioxidant enzymes (SOD, CAT).
Critical Analysis & Conclusion
Advantages of Pyrazine Derivatives[9]
-
Tunability: The pyrazine ring can be easily modified at positions 2, 3, 5, and 6, allowing for the fine-tuning of lipophilicity (LogP) to enhance cell membrane permeability, a common limitation of hydrophilic antioxidants like Vitamin C.
-
Dual Action: Certain derivatives (e.g., TMP) offer a "pro-drug" like effect, activating Nrf2 pathways to boost cellular defense while providing moderate direct scavenging.
Limitations
-
Solubility: Highly conjugated pyrazine derivatives may suffer from poor aqueous solubility, necessitating the use of co-solvents (DMSO) in formulations.
-
Stability: Amino-pyrazines can be susceptible to oxidation in air, requiring careful storage conditions.
Final Verdict
For direct radical scavenging, 8-amino-imidazo[1,2-a]pyrazine derivatives are superior candidates, outperforming even Trolox in specific assays. For therapeutic applications requiring cellular modulation, alkyl-pyrazines like Tetramethylpyrazine remain the gold standard despite lower direct scavenging scores.
References
-
Antioxidant Activities of Alkyl Substituted Pyrazine Derivatives of Chalcones. National Institutes of Health (PMC). Available at: [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, and Antioxidant Activity. TSI Journals. Available at: [Link][4][9]
-
Synthesis and Antioxidant Activity of Piperazine-Pyrazine Hybrids. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]
-
DPPH Radical Scavenging Assay Protocols. MDPI Encyclopedia. Available at: [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. scielo.sld.cu [scielo.sld.cu]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
